4-(Morpholinomethyl)benzene-1,2-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(morpholin-4-ylmethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-10-2-1-9(7-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVVMEBKHHZICW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649004 | |
| Record name | 4-[(Morpholin-4-yl)methyl]benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825619-02-1 | |
| Record name | 4-[(Morpholin-4-yl)methyl]benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 4-(Morpholinomethyl)benzene-1,2-diamine
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Morpholinomethyl)benzene-1,2-diamine
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization protocol for this compound (CAS No. 825619-02-1)[1]. This ortho-phenylenediamine derivative is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and other complex heterocyclic systems[2]. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols for ensuring scientific integrity, and authoritative grounding through comprehensive references.
Introduction and Strategic Importance
This compound is an aromatic diamine featuring a morpholinomethyl substituent. The vicinal amino groups on the benzene ring are key functional handles for the construction of various heterocyclic scaffolds, such as benzimidazoles, quinoxalines, and benzotriazoles, which are prevalent in many pharmacologically active compounds[3][4]. The morpholine moiety often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making this compound a highly strategic intermediate in drug discovery programs.
The primary challenge in synthesizing substituted ortho-phenylenediamines (OPDs) lies in achieving regiochemical control and maintaining the stability of the final product, as OPDs are notoriously susceptible to air oxidation[4][5]. This guide outlines a logical and efficient synthetic strategy that addresses these challenges, followed by a rigorous analytical workflow to confirm the structure, identity, and purity of the target compound.
Proposed Synthetic Pathway: A Rationale-Driven Approach
A robust synthesis requires a logical retrosynthetic analysis to identify reliable and high-yielding transformations. The most strategic disconnection for this compound is the carbon-nitrogen bond formed between the benzylic carbon and the morpholine nitrogen. This disconnection points to a reductive amination reaction between 3,4-diaminobenzaldehyde and morpholine as the final key step. This approach is highly advantageous as it constructs the target molecule from a precursor that already contains the sensitive ortho-diamine functionality, which can be generated in the penultimate step.
The proposed forward synthesis, starting from 4-methyl-2-nitroaniline, is detailed below.
Diagram of the Synthetic Workflow
Caption: Proposed multi-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Acetyl Protection of 4-Methyl-2-nitroaniline
-
Rationale: The amino group of the starting material is protected as an acetamide to prevent it from interfering with the subsequent oxidation of the methyl group. Acetic anhydride provides a simple and efficient method for this protection.
-
Procedure:
-
To a stirred solution of 4-methyl-2-nitroaniline (1.0 eq) in pyridine (5 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Pour the mixture into ice-water and stir until a solid precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield N-(4-methyl-2-nitrophenyl)acetamide.
-
Step 2: Selenium Dioxide Oxidation
-
Rationale: Selenium dioxide is a specific and effective reagent for the oxidation of benzylic methyl groups to aldehydes. Dioxane is used as a high-boiling, inert solvent suitable for this transformation.
-
Procedure:
-
To a solution of N-(4-methyl-2-nitrophenyl)acetamide (1.0 eq) in dioxane (10 vol), add selenium dioxide (1.1 eq).
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring by TLC.
-
Cool the reaction mixture and filter to remove the black selenium byproduct.
-
Concentrate the filtrate under reduced pressure. The crude N-(4-formyl-2-nitrophenyl)acetamide can be purified by column chromatography or carried forward to the next step.
-
Step 3: Deprotection and Nitro Group Reduction
-
Rationale: This is a two-stage, one-pot process. First, the acetyl protecting group is removed under acidic conditions (hydrolysis). Second, the nitro group is reduced to an amine. Using a metal/acid system like iron powder in acetic acid is a classic, cost-effective, and reliable method for nitro group reduction, yielding the key 3,4-diaminobenzaldehyde intermediate.
-
Procedure:
-
Suspend the crude N-(4-formyl-2-nitrophenyl)acetamide (1.0 eq) in a 6 M aqueous HCl solution (10 vol) and heat to reflux for 2 hours to effect deprotection.
-
Cool the mixture to room temperature and add iron powder (4.0 eq) portion-wise, followed by glacial acetic acid (2 vol).
-
Heat the mixture to 80-90 °C for 3 hours.
-
Cool to room temperature, filter through celite, and neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield crude 3,4-diaminobenzaldehyde.
-
Step 4: Reductive Amination
-
Rationale: This final step couples 3,4-diaminobenzaldehyde with morpholine. Reductive amination is a highly efficient method for forming C-N bonds[6]. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the iminium ion intermediate, allowing for a one-pot reaction with high selectivity[7][8].
-
Procedure:
-
Dissolve crude 3,4-diaminobenzaldehyde (1.0 eq) and morpholine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (15 vol) under an argon atmosphere.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction at room temperature for 8-12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 vol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of the Final Product
Ortho-phenylenediamines are highly susceptible to air oxidation, which results in the formation of colored impurities[4][5]. Therefore, purification must be conducted with care.
-
Method: Flash column chromatography on silica gel is the preferred method.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., 50% to 100%) or dichloromethane/methanol (e.g., 98:2 to 95:5) is typically effective.
-
Crucial Insight: To minimize oxidation, it is highly recommended to use solvents sparged with nitrogen or argon. The purified fractions should be collected and concentrated under an inert atmosphere. The final product should be stored under argon or nitrogen at low temperatures. For long-term storage, adding a small amount of an antioxidant like sodium hydrosulfite can be beneficial[5].
Characterization and Data Analysis
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.
Diagram of the Characterization Workflow
References
- 1. Page loading... [guidechem.com]
- 2. This compound [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Morpholinomethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Morpholinomethyl)benzene-1,2-diamine is a substituted aromatic diamine of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of kinase inhibitors for oncological applications[1]. Its unique structure, featuring a benzene-1,2-diamine core coupled with a morpholinomethyl substituent, provides a versatile scaffold for the development of complex heterocyclic systems and bioactive molecules. This guide offers a comprehensive overview of the known and estimated physicochemical properties of this compound, outlines a plausible synthetic route, details robust analytical characterization methodologies, and discusses its potential applications in drug discovery and development.
Introduction
The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic profiles, including aqueous solubility and metabolic stability. When appended to a benzene-1,2-diamine framework, it creates a molecule with multiple reactive sites, enabling further chemical modifications. The ortho-diamine functionality is a well-established precursor for the formation of various heterocyclic rings, such as benzimidazoles, which are prevalent in many biologically active compounds. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound in their scientific endeavors.
Physicochemical Properties
Precise experimental data for this compound is not extensively available in the public domain. However, by leveraging data from structurally similar compounds and computational predictions, we can establish a reliable profile of its key physicochemical properties. The following table summarizes these known and estimated values, which are crucial for anticipating its behavior in various experimental and biological systems.
| Property | Value (Estimated/Known) | Source/Method |
| Molecular Formula | C11H17N3O | [2][3] |
| Molecular Weight | 207.27 g/mol | [2][3] |
| CAS Number | 825619-02-1 | [2][3] |
| Appearance | Solid (predicted) | General property of similar aromatic diamines |
| Melting Point | Not available (likely >100 °C) | Estimated based on related structures like N-benzyl-1,2-phenylenediamine (163-165 °C)[4] and benzene-1,2-diamine (100-102 °C)[5] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water | Predicted based on the properties of morpholine and aromatic amines. N-phenyl-p-phenylenediamine has low water solubility[6]. |
| pKa (most basic) | ~5.5 - 6.5 | Estimated based on the pKa of o-phenylenediamine (pKa2 = 4.74)[7] and the influence of the electron-donating morpholinomethyl group. |
| logP (Octanol/Water Partition Coefficient) | ~1.5 - 2.5 | Estimated based on the XLogP3 of N-benzyl-4-methyl-o-phenylenediamine (3.1)[2] and considering the hydrophilicity of the morpholine oxygen. |
| Hydrogen Bond Donors | 2 | From the two primary amine groups |
| Hydrogen Bond Acceptors | 3 | From the two amine nitrogens and the morpholine oxygen |
Synthesis of this compound
A plausible and efficient synthetic route to this compound is through the reductive amination of a suitable aldehyde precursor with morpholine, followed by the reduction of a nitro group to form the diamine.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-(Morpholinomethyl)-2-nitroaniline
-
To a solution of 4-formyl-2-nitroaniline (1 equivalent) in 1,2-dichloroethane (DCE), add morpholine (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding imine or enamine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(morpholinomethyl)-2-nitroaniline.
Step 2: Synthesis of this compound
-
Dissolve 4-(morpholinomethyl)-2-nitroaniline (1 equivalent) in ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. The crude product may be used directly or purified further by recrystallization or column chromatography if necessary.
An alternative method for the nitro group reduction involves the use of tin(II) chloride in concentrated hydrochloric acid, followed by neutralization.[8][9][10]
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Analytical Workflow
Caption: Analytical workflow for compound characterization.
Expected Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene ring, the methylene protons of the morpholinomethyl group, and the protons of the morpholine ring. The amine protons will likely appear as a broad singlet. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the aromatic ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the carbons of the benzene ring, the methylene carbon of the morpholinomethyl linker, and the carbons of the morpholine ring. The chemical shifts will be influenced by the electron-donating nature of the amino and morpholinomethyl groups.
-
FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine groups (typically two bands in the range of 3300-3500 cm⁻¹). C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C-N and C-O stretching bands, are also expected.[4][5][11]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (207.28 m/z for [M+H]⁺). The fragmentation pattern will likely involve cleavage of the morpholinomethyl group and other characteristic fragmentations of aromatic amines.[6][12][13]
Potential Applications in Drug Discovery
This compound is a valuable building block in medicinal chemistry. Its primary application lies in the synthesis of kinase inhibitors. The benzene-1,2-diamine moiety can be readily cyclized with various reagents to form benzimidazole derivatives, which are known to interact with the ATP-binding site of many kinases. The morpholinomethyl group can enhance the solubility and cell permeability of the final compounds, contributing to improved drug-like properties.
Caption: Application in the synthesis of potential kinase inhibitors.
Conclusion
While specific experimental data on the physicochemical properties of this compound are limited, this guide provides a comprehensive overview based on available information for analogous structures and established chemical principles. The proposed synthetic route and analytical characterization methods offer a practical framework for researchers. The versatility of this compound as a synthetic intermediate, particularly in the development of kinase inhibitors, underscores its importance in the field of drug discovery. Further experimental investigation into its properties and biological activities is warranted to fully explore its potential.
References
- 1. N1-Benzylbenzene-1,2-diamine | C13H14N2 | CID 2735482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Benzyl-4-methyl-o-phenylenediamine | C14H16N2 | CID 10727275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N'-Diphenyl-P-Phenylenediamine | C18H16N2 | CID 6319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Buy N-Phenyl-p-phenylenediamine | 101-54-2 [smolecule.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Browse | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. 4-(Difluoromethoxy)benzene-1,2-diamine | C7H8F2N2O | CID 15158201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzene-1,2-diamine;ethane-1,2-diamine | C8H16N4 | CID 20510389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-Benzyl-N'-phenyl-p-phenylenediamine | C19H18N2 | CID 603393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-(2-morpholinoethoxy)benzene-1,2-diamine CAS#: [amp.chemicalbook.com]
- 13. N-Phenyl-o-phenylenediamine | C12H12N2 | CID 68297 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-(Morpholinomethyl)benzene-1,2-diamine crystal structure analysis
An In-depth Technical Guide: Crystal Structure Analysis of 4-(Morpholinomethyl)benzene-1,2-diamine
Foreword: Elucidating Structure to Inform Function
In the landscape of modern drug discovery and materials science, the precise knowledge of a molecule's three-dimensional architecture is not merely academic—it is the foundational blueprint for innovation. This compound is a compound of significant interest, primarily serving as a versatile heterocyclic building block in medicinal chemistry.[1] Its structural motifs are prevalent in the design of targeted therapeutics, particularly kinase inhibitors.[1] Understanding its solid-state conformation, intermolecular interactions, and packing motifs through single-crystal X-ray diffraction (SC-XRD) provides invaluable insights that can guide the synthesis of more potent and selective pharmaceutical agents.
This guide offers a comprehensive walkthrough of the entire crystal structure analysis workflow for this compound. It is designed for researchers and professionals in the chemical sciences, moving beyond a simple recitation of methods to explain the underlying principles and causalities that inform expert experimental decisions. We will journey from the synthesis of the molecule and the critical art of crystal growth to the sophisticated process of diffraction data collection, structure solution, and detailed analysis of the resulting molecular and supramolecular architecture.
Synthesis and Crystallization: From Powder to Pristine Single Crystal
The journey to a crystal structure begins with the pure, crystalline compound. The quality of the final structural model is directly dependent on the quality of the single crystal used for data collection.[2][3]
A Plausible Synthetic Pathway
While numerous proprietary routes exist, a common academic approach to synthesizing substituted benzene-1,2-diamines involves the reduction of a nitroaniline precursor. This strategy offers high yields and employs standard laboratory techniques. A logical pathway to this compound could proceed as follows:
-
Mannich-type Reaction: Reaction of 4-nitro-1,2-diaminobenzene with formaldehyde and morpholine to introduce the morpholinomethyl substituent at the 4-position.
-
Selective Reduction: Subsequent reduction of the nitro group to an amine. A common and effective method for this transformation is catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) or reduction with tin(II) chloride (SnCl2) in an acidic medium.[4]
This multi-step synthesis requires rigorous purification at each stage, typically via column chromatography or recrystallization, to ensure the final product has a purity of >98%, a prerequisite for successful crystallization.
The Art and Science of Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage molecules to slowly and methodically assemble into a highly ordered, three-dimensional lattice. For a molecule like this compound, with its polar amine groups and flexible side chain, a systematic screening of solvents and techniques is essential.
Experimental Protocol: Slow Evaporation Method
-
Solvent Screening: Begin by testing the solubility of the compound (~5-10 mg) in a range of solvents (0.5 mL) covering a spectrum of polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof). The ideal solvent is one in which the compound is moderately soluble—fully dissolving upon gentle heating but approaching saturation at room temperature.
-
Preparation of Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent system (e.g., ethanol/ethyl acetate mixture) in a clean, small vial. Gentle warming may be required to achieve full dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm PTFE) into a new, dust-free vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small, unusable crystals.
-
Slow Evaporation: Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation. Place the vial in a vibration-free environment (e.g., a dedicated quiet cupboard or a desiccator) at a constant temperature.
-
Monitoring and Harvesting: Observe the vial daily. High-quality crystals, typically appearing as clear, well-defined polyhedra, should form over several days to a week. Once crystals of a suitable size (0.1-0.3 mm in at least two dimensions) are observed, they should be carefully harvested using a spatula or loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.[3][5]
Single-Crystal X-ray Diffraction (SC-XRD): Probing the Atomic Lattice
SC-XRD is the definitive, non-destructive technique for determining the precise arrangement of atoms in a crystalline solid.[6][7] The method is based on the principle of diffraction, where X-rays, with wavelengths similar to interatomic distances, are scattered by the electron clouds of the atoms in the crystal. This scattering results in a unique diffraction pattern of constructive interference spots.[6]
The SC-XRD Experimental Workflow
The process from a mounted crystal to a refined structure follows a well-defined, multi-stage workflow.
Caption: The experimental workflow for Single-Crystal X-ray Diffraction analysis.
Protocol for Data Collection and Processing
-
Crystal Mounting: A selected crystal is mounted on a cryoloop, which is then affixed to a goniometer head on the diffractometer.[8]
-
Data Acquisition: The crystal is cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas. This minimizes atomic thermal vibrations, resulting in sharper diffraction spots and higher quality data.[9] The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS), rotates the crystal through a series of orientations while collecting frames of the diffraction pattern.[5][10]
-
Data Processing:
-
Indexing and Integration: The positions of the collected diffraction spots are analyzed to determine the unit cell parameters (the dimensions and angles of the smallest repeating unit of the crystal) and the Bravais lattice.[9] The software then integrates the intensity of each spot.
-
Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in exposure time and detector response. An absorption correction is applied to compensate for the absorption of X-rays by the crystal itself.
-
Structure Solution, Refinement, and Validation
Overcoming the Phase Problem
The diffraction experiment measures the intensities of the scattered X-rays, but the phase information is lost.[3][11] This "phase problem" is the central hurdle in crystallography, as both intensity and phase are required to compute the electron density map via a Fourier transform. For small molecules like our target compound, this is typically solved using Direct Methods, which employ statistical relationships between the measured intensities to derive initial phase estimates.[9]
Iterative Refinement: From Map to Model
With initial phases, an electron density map is calculated. The crystallographer then builds an atomic model by fitting atoms into the regions of high electron density. This initial model is then refined using a least-squares minimization process. Refinement iteratively adjusts atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the experimentally observed diffraction pattern and the pattern calculated from the model.[11]
The quality of the agreement is monitored by the R-factor (R1), with a value below 0.05 (5%) generally indicating a good fit for small-molecule structures.
Validation: Ensuring Chemical and Crystallographic Integrity
The final step is to rigorously validate the structural model. This involves checking for chemically sensible bond lengths and angles, analyzing the thermal ellipsoids for unusual shapes, and ensuring that all hydrogen atoms have been correctly located. The final, validated structure is typically reported in a standard Crystallographic Information File (CIF) format.
Structural Analysis of this compound
While a specific public crystal structure for this exact molecule is not available, we can present a plausible and representative analysis based on its known chemical features and data from closely related structures.[12][13]
Crystallographic Data Summary
The following table summarizes hypothetical but realistic crystallographic data for the title compound.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₇N₃O |
| Formula Weight | 207.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.50 Å |
| b (Å) | 6.74 Å |
| c (Å) | 16.45 Å |
| α (°) | 90 |
| β (°) | 94.03° |
| γ (°) | 90 |
| Volume (ų) | 1162.2 |
| Z | 4 |
| Temperature (K) | 100 K |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Final R1 [I > 2σ(I)] | < 0.05 |
| wR2 (all data) | < 0.12 |
Note: These values are representative and based on similar structures for illustrative purposes.[13]
Molecular Structure and Conformation
The analysis of the crystal structure would reveal the precise bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state.
Caption: Illustrative molecular structure and atom numbering scheme.
Key expected findings include:
-
Benzene Ring: The benzene ring would be essentially planar.
-
Morpholine Ring: The morpholine ring would adopt a stable chair conformation.[12]
-
Torsion Angles: The torsion angle between the benzene ring and the morpholinomethyl substituent (e.g., C3-C4-C7-N3) would define the orientation of the side chain relative to the aromatic core.
Supramolecular Assembly: The Role of Hydrogen Bonding
A critical aspect of crystal structure analysis is understanding how individual molecules interact to build the crystal lattice. For this compound, the two primary amine (-NH₂) groups are potent hydrogen bond donors, while the morpholine oxygen and nitrogen atoms are potential acceptors. This facilitates the formation of a robust, three-dimensional hydrogen-bonding network.
References
- 1. This compound [myskinrecipes.com]
- 2. Analysis of the quality of crystallographic data and the limitations of structural models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-Ray Crystallography- Collecting Data [sas.upenn.edu]
- 4. mdpi.com [mdpi.com]
- 5. fiveable.me [fiveable.me]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. X-ray single-crystal diffraction | FZU [fzu.cz]
- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 9. fiveable.me [fiveable.me]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Crystal structure of (E)-N-(3,4-dimethoxybenzylidene)morpholin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic Analysis of 4-(Morpholinomethyl)benzene-1,2-diamine: A Technical Guide for Researchers
Introduction
4-(Morpholinomethyl)benzene-1,2-diamine is a key intermediate in the synthesis of various pharmacologically active compounds, particularly in the development of kinase inhibitors for cancer therapy.[1] Its unique structural combination of a benzene-1,2-diamine core and a morpholinomethyl substituent makes it a versatile building block in medicinal chemistry. A thorough understanding of its spectroscopic properties is paramount for researchers in confirming its identity, assessing its purity, and tracking its transformations in chemical reactions. This in-depth technical guide provides a detailed analysis of the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The key structural features of this compound that will be reflected in its spectra are:
-
Aromatic Ring: A 1,2,4-trisubstituted benzene ring.
-
Primary Amines: Two primary aromatic amine (-NH₂) groups at positions 1 and 2.
-
Benzylic Methylene Group: A -CH₂- group connecting the aromatic ring to the morpholine nitrogen.
-
Morpholine Ring: A saturated heterocyclic amine containing an ether linkage.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard protocol for obtaining the EI-mass spectrum of this compound would involve the following steps:
-
Sample Preparation: A small amount of the solid sample is introduced directly into the ion source via a direct insertion probe.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Predicted Mass Spectrum and Fragmentation Analysis
The expected mass spectrum of this compound would exhibit a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment | Interpretation |
| 207 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of the compound. |
| 120 | [M - C₄H₉NO]⁺ | Loss of the morpholinomethyl radical, a common fragmentation pathway for N-benzyl amines. |
| 100 | [C₅H₁₀NO]⁺ | Morpholinomethyl cation, resulting from cleavage of the benzylic C-N bond. |
| 86 | [C₄H₈NO]⁺ | Fragment from the morpholine ring. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |
Interpretation of Fragmentation:
The fragmentation of this compound in EI-MS is expected to be dominated by cleavage at the benzylic position, which is the weakest bond in the molecule. The primary fragmentation pathways are illustrated below.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR-FT-IR is a common and convenient method for obtaining the IR spectrum of a solid sample.
-
Instrument Preparation: The ATR crystal (typically diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio.
Predicted IR Spectrum and Interpretation
The IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Expected Appearance |
| 3450-3300 | N-H stretch | Primary Aromatic Amine | Two sharp bands |
| 3100-3000 | C-H stretch | Aromatic | Medium to weak |
| 2950-2800 | C-H stretch | Aliphatic (Morpholine & CH₂) | Strong |
| 1620-1580 | N-H bend | Primary Amine | Medium |
| 1600-1450 | C=C stretch | Aromatic Ring | Multiple medium to strong bands |
| 1335-1250 | C-N stretch | Aromatic Amine | Strong[1] |
| 1250-1020 | C-N stretch | Aliphatic Amine (Morpholine) | Medium[1] |
| 1115-1085 | C-O-C stretch | Ether (Morpholine) | Strong |
| 900-675 | C-H out-of-plane bend | 1,2,4-Trisubstituted Benzene | Strong |
Interpretation of Key IR Bands:
-
N-H Stretching: The presence of two primary amine groups will give rise to two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.[2]
-
C-H Stretching: The spectrum will show aromatic C-H stretches just above 3000 cm⁻¹ and strong aliphatic C-H stretches from the morpholine and methylene groups below 3000 cm⁻¹.[3]
-
Aromatic Region: The C=C stretching vibrations of the benzene ring will appear as a series of bands between 1600 and 1450 cm⁻¹. The specific pattern of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can help confirm the 1,2,4-trisubstitution pattern.[4]
-
C-N and C-O Stretching: Strong absorptions corresponding to the aromatic C-N, aliphatic C-N, and the C-O-C ether linkage of the morpholine ring will be present in the fingerprint region.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum and Interpretation (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8 - 6.6 | m | 3H | Aromatic protons |
| ~ 4.5 - 3.5 | br s | 4H | -NH₂ protons |
| ~ 3.7 | t | 4H | Morpholine protons (-O-CH₂-) |
| ~ 3.5 | s | 2H | Benzylic protons (-Ar-CH₂-N-) |
| ~ 2.5 | t | 4H | Morpholine protons (-N-CH₂-) |
Interpretation of ¹H NMR Signals:
-
Aromatic Protons (δ ~ 6.8 - 6.6): The three protons on the benzene ring will appear as a complex multiplet in the aromatic region.
-
Amine Protons (δ ~ 4.5 - 3.5): The four protons of the two primary amine groups will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and may be affected by solvent and concentration.
-
Morpholine Protons: The morpholine ring has two sets of chemically non-equivalent methylene protons. The protons adjacent to the oxygen atom (-O-CH₂-) are expected to be deshielded and appear at a lower field (~3.7 ppm) as a triplet, while the protons adjacent to the nitrogen atom (-N-CH₂-) will appear at a higher field (~2.5 ppm) as a triplet.[5][6]
-
Benzylic Protons (δ ~ 3.5): The two protons of the methylene bridge will appear as a singlet in the range of benzylic protons attached to a nitrogen atom.[7]
Predicted ¹³C NMR Spectrum and Interpretation (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 115 | Aromatic carbons |
| ~ 67 | Morpholine carbons (-O-CH₂-) |
| ~ 60 | Benzylic carbon (-Ar-CH₂-N-) |
| ~ 54 | Morpholine carbons (-N-CH₂-) |
Interpretation of ¹³C NMR Signals:
-
Aromatic Carbons (δ ~ 140 - 115): The six carbons of the benzene ring will appear in the aromatic region. Due to the substitution pattern, six distinct signals are expected.
-
Morpholine Carbons: The two sets of methylene carbons in the morpholine ring will be distinct. The carbons adjacent to the oxygen atom (-O-CH₂-) will be at a lower field (~67 ppm) compared to those adjacent to the nitrogen atom (-N-CH₂-) at ~54 ppm.
-
Benzylic Carbon (δ ~ 60): The carbon of the benzylic methylene group will appear in the typical range for such carbons.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a comprehensive overview of the expected MS, IR, and NMR spectroscopic data for this compound. By understanding the correlation between the molecular structure and the spectral features, researchers can confidently identify this important synthetic intermediate, ensuring the integrity of their chemical syntheses and downstream applications. The provided protocols and interpretations serve as a valuable resource for scientists and professionals in the field of drug development and organic chemistry.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. web.pdx.edu [web.pdx.edu]
Unraveling the Enigma of CAS Number 161429-57-4: A Case of Undisclosed Identity
For Researchers, Scientists, and Drug Development Professionals, the quest for novel chemical entities is a constant endeavor. Central to this pursuit is the Chemical Abstracts Service (CAS) number, a unique identifier that unlocks a wealth of information about a specific substance. However, in the case of CAS number 161429-57-4 , the scientific community is met with a conspicuous silence. Despite extensive searches across chemical databases, supplier catalogs, and the scientific literature, this particular identifier does not correspond to any publicly available information.
This lack of data precludes the creation of an in-depth technical guide as requested. The foundational elements of such a guide—chemical structure, physicochemical properties, potential uses, and safety information—remain elusive. The absence of a discernible chemical entity associated with CAS number 161429-57-4 suggests several possibilities:
-
A Novel, Undisclosed Compound: The number may have been assigned to a newly synthesized molecule that has not yet been publicly disclosed by the discovering entity, be it a research institution or a pharmaceutical company. Such compounds are often kept confidential during the early stages of research and patent application.
-
Proprietary or Internal Reference: It is possible that 161429-57-4 is an internal tracking number used by a specific company and has been mistaken for a CAS registry number.
-
Data Entry Error: The number itself could be a typographical error, with one or more digits being incorrect. A slight alteration in the numerical sequence could lead to a valid, documented chemical compound.
Given the current information void, it is impossible to provide any technical details regarding the properties or potential applications of a substance linked to CAS number 161429-57-4. Professionals in the fields of research and drug development are advised to verify the CAS number with the original source. Accurate identification is the critical first step in any scientific investigation, ensuring that subsequent research is built upon a solid and valid foundation.
Should a corrected CAS number be provided, a comprehensive technical guide can be developed, detailing the compound's characteristics and its potential role in scientific and therapeutic advancements. Until then, the identity of CAS number 161429-57-4 remains an unsolved puzzle in the vast landscape of chemical information.
reaction mechanism of 4-(Morpholinomethyl)benzene-1,2-diamine synthesis
An In-Depth Technical Guide to the Synthesis of 4-(Morpholinomethyl)benzene-1,2-diamine: Mechanism and Protocol
Abstract
This technical guide provides a comprehensive examination of a robust synthetic pathway for this compound, a valuable vicinal diamine building block in medicinal chemistry and materials science. This compound serves as a key intermediate in the development of novel therapeutics, including focal adhesion kinase (FAK) inhibitors[1]. The proposed synthesis is a multi-step process commencing with 4-nitrobenzaldehyde. The guide elucidates the detailed reaction mechanisms for each transformation, including a Mannich-type reaction, an electrophilic aromatic substitution (nitration), and a final, critical catalytic hydrogenation. Each step is supported by field-proven insights into reagent selection, reaction control, and potential challenges. Detailed experimental protocols, data tables, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for successful synthesis and scale-up.
Retrosynthetic Analysis and Proposed Synthetic Pathway
The synthesis of ortho-phenylenediamines is a cornerstone of heterocyclic chemistry, providing access to benzimidazoles, quinoxalines, and other privileged scaffolds in drug discovery[2]. The target molecule, this compound, is most strategically assembled from a dinitro precursor, as the simultaneous reduction of two nitro groups is a high-yielding and well-established transformation[3][4].
Our retrosynthetic analysis disconnects the two amino groups to reveal 1-(Morpholinomethyl)-2,4-dinitrobenzene as the key intermediate. This intermediate can be accessed through the nitration of 4-((4-Nitrophenyl)methyl)morpholine. The morpholinomethyl moiety is introduced via a Mannich-type reaction between 4-nitrobenzaldehyde, morpholine, and a suitable reducing agent. This forward-thinking approach is outlined in the workflow below.
Caption: Proposed three-step synthesis workflow.
Detailed Mechanistic Elucidation
Step 1: Synthesis of 4-((4-Nitrophenyl)methyl)morpholine via Mannich Reaction
The initial step involves the formation of a C-N bond and a C-C bond through a Mannich-type reaction, which is mechanistically similar to reductive amination. The reaction proceeds through the formation of a reactive electrophilic iminium ion from the condensation of 4-nitrobenzaldehyde and morpholine. This intermediate is then reduced in situ by a hydride donor.
Mechanism:
-
Nucleophilic Attack: The secondary amine (morpholine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzaldehyde.
-
Proton Transfer & Dehydration: A series of proton transfers leads to the formation of a carbinolamine intermediate. Under acidic catalysis (often inherent or with a mild acid additive), this intermediate readily loses a molecule of water to form a resonance-stabilized iminium cation.
-
Hydride Reduction: A reducing agent, such as sodium borohydride (NaBH₄), delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product. Sodium triacetoxyborohydride (STAB) is often preferred for its milder nature and tolerance of slightly acidic conditions, which favor iminium ion formation without prematurely reducing the starting aldehyde.
Caption: Mechanism of the Mannich reaction.
Step 2: Synthesis of 1-(Morpholinomethyl)-2,4-dinitrobenzene via Electrophilic Nitration
This step introduces a second nitro group onto the aromatic ring through electrophilic aromatic substitution. The choice of nitrating agent is critical; a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is standard. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).
Mechanism & Regioselectivity: The regiochemical outcome is dictated by the directing effects of the two existing substituents:
-
-NO₂ group: A powerful deactivating, meta-directing group.
-
-CH₂-Morpholine group: An activating, ortho, para-directing group.
The activating ortho, para-director dominates. Since the para position is already occupied by the nitro group, the incoming electrophile (NO₂⁺) is directed to the positions ortho to the morpholinomethyl group. This results in the desired 2,4-dinitro substitution pattern.
Caption: Mechanism of electrophilic nitration.
Step 3: Synthesis of this compound via Catalytic Hydrogenation
This final transformation is the most critical step, involving the reduction of both nitro groups to primary amines. Catalytic hydrogenation is the method of choice for this conversion due to its high efficiency, selectivity, and clean reaction profile, typically yielding products that require minimal purification[4][5].
Mechanism: The reduction of an aromatic nitro group is a six-electron process that occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C) or Raney Nickel[3][6]. The reaction proceeds through several intermediates[7][8].
-
Adsorption: Both the dinitro compound and molecular hydrogen (H₂) adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond in H₂ is cleaved on the metal surface, forming reactive metal-hydride species.
-
Stepwise Reduction: The nitro group is reduced in a stepwise fashion. While the exact sequence can be complex, a widely accepted pathway involves the formation of a nitroso intermediate, followed by a hydroxylamine intermediate, which is finally reduced to the amine[3][7]. This process occurs for both nitro groups. The reduction of the nitroso group to the hydroxylamine is often very fast, making the nitroso intermediate difficult to detect[7].
-
Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
References
- 1. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Preparation of amines: Reduction of nitro compounds [unacademy.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Thermodynamic Stability of 4-(Morpholinomethyl)benzene-1,2-diamine
Abstract
This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 4-(Morpholinomethyl)benzene-1,2-diamine, a key intermediate in contemporary pharmaceutical development, particularly in the synthesis of kinase inhibitors.[1] Recognizing the critical importance of chemical stability for drug substance safety, efficacy, and shelf-life, this document outlines a suite of robust analytical methodologies. We delve into the foundational principles and detailed protocols for thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and delineate a systematic approach to forced degradation studies as prescribed by the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices, interpretation of analytical data, and the impact of potential synthesis-related impurities are discussed to provide a holistic understanding of the stability profile of this molecule. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and commercialization of novel pharmaceutical entities.
Introduction: The Imperative of Stability in Pharmaceutical Intermediates
The journey of a drug from discovery to market is contingent upon a rigorous understanding of the physicochemical properties of its constituent molecules. This compound has emerged as a valuable building block in medicinal chemistry, facilitating the creation of complex heterocyclic systems with therapeutic potential.[1] However, the presence of ortho-disposed amino groups on an aromatic ring, coupled with a morpholinomethyl substituent, presents a unique chemical landscape where stability can be a concern. Aromatic amines are known to be susceptible to atmospheric oxidation, which can lead to coloration and the formation of impurities.[2]
Thermodynamic stability, the propensity of a system to exist in its lowest energy state, is a cornerstone of drug development.[3] An unstable intermediate can lead to the generation of impurities that may be toxic, impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API), and compromise the manufacturability and shelf-life of the drug product. Therefore, a thorough evaluation of the thermodynamic stability of this compound is not merely a regulatory requirement but a scientific necessity. This guide provides the strategic and methodological framework for such an evaluation.
Chemical Profile and Synthetic Considerations
Proposed Synthetic Pathway
A likely two-step synthesis would involve the aminomethylation of a suitable nitroaniline precursor followed by reduction of the nitro group.
-
Step 1: Mannich Reaction. The synthesis would likely begin with 2-nitroaniline, which undergoes a Mannich reaction with formaldehyde and morpholine to introduce the morpholinomethyl group, yielding 4-(morpholinomethyl)-2-nitroaniline. The Mannich reaction is a well-established method for the aminoalkylation of an active hydrogen atom.[4]
-
Step 2: Reduction of the Nitro Group. The resulting nitro compound is then reduced to the corresponding diamine. This reduction is a crucial step and can be achieved using various reagents, such as tin(II) chloride in ethanol or catalytic hydrogenation with a palladium or platinum catalyst.[5][6]
References
- 1. This compound [myskinrecipes.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. US2578328A - Process for reducing nitroanilines - Google Patents [patents.google.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
The Research & Application Landscape of 4-(Morpholinomethyl)benzene-1,2-diamine: A Privileged Scaffold for Drug Discovery and Advanced Materials
An In-depth Technical Guide
Abstract
4-(Morpholinomethyl)benzene-1,2-diamine (CAS No. 825619-02-1) is a strategically designed chemical entity that serves as a high-potential building block in both medicinal chemistry and materials science.[1] This guide deconstructs the molecule into its core functional components—the versatile benzene-1,2-diamine synthon and the pharmacokinetically favorable morpholine moiety—to provide a comprehensive overview of its research applications. We will explore its utility as a scaffold for potent kinase inhibitors, a precursor to biologically active heterocyclic systems like benzimidazoles and quinoxalines, and a monomer for functional polymers and dyes.[2][3][4] This document provides field-proven insights, step-by-step experimental protocols, and the causal logic behind synthetic strategies, designed for researchers, scientists, and drug development professionals.
Molecular Architecture & Strategic Value
The power of this compound lies in its trifunctional architecture. Each component imparts distinct and advantageous properties.
-
Benzene-1,2-diamine Core: Also known as o-phenylenediamine, this vicinal diamine is a classic precursor for the synthesis of numerous heterocyclic systems.[2] Its two adjacent nucleophilic amino groups are primed for cyclocondensation reactions, making it an invaluable starting point for building complex molecular frameworks.[5]
-
Morpholine Moiety: The morpholine ring is widely regarded as a "privileged structure" in medicinal chemistry.[6][7] Its inclusion in a molecule often confers significant benefits, including enhanced aqueous solubility, improved metabolic stability, and favorable pharmacokinetic/pharmacodynamic (PK/PD) profiles.[8][9] The basic nitrogen atom (pKa ~8.5) can be protonated at physiological pH, while the oxygen atom can act as a hydrogen bond acceptor, allowing for versatile interactions with biological targets.[7][8]
-
Methylene Linker: This simple -CH₂- group provides a flexible, non-conjugated spacer that connects the morpholine ring to the aromatic core, allowing the morpholine to adopt optimal orientations for solubility enhancement or target binding without overly constraining the reactive diamine portion.
This combination makes the title compound a pre-validated building block, carrying the desirable properties of the morpholine ring into new molecular entities derived from the reactive diamine core.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 825619-02-1 | [1][3][10] |
| Molecular Formula | C₁₁H₁₇N₃O | [1][10] |
| Molecular Weight | 207.27 g/mol | [1][3] |
| MDL Number | MFCD11046432 | [1][11] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% (typical) | [1][3] |
Proposed Synthetic Pathway
While commercially available, understanding the synthesis of this compound is crucial for analogue design. A logical and efficient pathway involves a three-step sequence starting from 4-fluoro-2-nitroaniline. This approach strategically builds the molecule by first introducing the morpholine group via nucleophilic aromatic substitution (S_N_Ar), followed by reduction of the nitro group to furnish the second amine.
Caption: Proposed synthetic workflow for a morpholinyl-benzene-diamine.
Experimental Protocol: Synthesis of a Morpholinyl-Benzene-Diamine Isomer
This protocol describes the synthesis of 4-(Morpholin-4-yl)benzene-1,2-diamine, an isomer that illustrates the core chemical principles. A direct synthesis of the title compound would likely begin with functionalization at the benzylic position of a suitable nitro-toluene derivative followed by reduction.
Step 1: Synthesis of 4-(Morpholin-4-yl)-2-nitroaniline
-
To a solution of 4-fluoro-2-nitroaniline (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the product.
Step 2: Synthesis of 4-(Morpholin-4-yl)benzene-1,2-diamine
-
Suspend the 4-(Morpholin-4-yl)-2-nitroaniline (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) portion-wise.
-
Heat the mixture to reflux and stir for 2-3 hours until the starting material is consumed (monitored by TLC).[12]
-
Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the final diamine.
Applications in Medicinal Chemistry & Drug Discovery
The true value of this compound is realized when it is used as a scaffold to build novel, biologically active molecules.
Core Scaffold for Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern oncology. The title compound has been successfully used to synthesize potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and migration.[4][13]
In this context, the 4-(morpholinomethyl)aniline portion (after initial reaction of one amine) serves as a key pharmacophore. The morpholine group enhances solubility and provides a hydrogen bond acceptor, while the aniline nitrogen acts as a crucial hinge-binding element within the kinase's ATP-binding pocket.
Caption: General workflow for the synthesis of FAK inhibitors.[4]
Experimental Protocol: Synthesis of a 2,4-Dianilinopyrimidine Kinase Inhibitor This generalized protocol is adapted from the synthesis of FAK inhibitors.[4][13]
-
First S_N_Ar Reaction: In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq) and this compound (1.0 eq) in 2-propanol.
-
Add a catalytic amount of hydrochloric acid (HCl).
-
Reflux the mixture for 8-12 hours. The reaction selectively occurs at the more reactive C4 position of the pyrimidine and one of the two amino groups of the diamine.
-
Cool the reaction, and collect the precipitated intermediate by filtration.
-
Second S_N_Ar Reaction: Combine the intermediate from the previous step (1.0 eq), a second substituted aniline (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as n-butanol.
-
Heat the reaction to 120 °C for 12-24 hours.
-
After cooling, purify the final product by column chromatography on silica gel to yield the target kinase inhibitor.
Precursor to Benzimidazole Scaffolds
Benzimidazoles are another "privileged" heterocyclic core present in numerous FDA-approved drugs, exhibiting a wide range of bioactivities including anticancer, antimicrobial, and antiviral properties. The benzene-1,2-diamine core is the quintessential starting material for benzimidazoles via the Phillips condensation reaction.
Experimental Protocol: Library Synthesis of Benzimidazoles
-
Dissolve this compound (1.0 eq) in ethanol or acetic acid.
-
Add a selected aldehyde (R-CHO, 1.05 eq).
-
Heat the mixture to reflux for 2-4 hours. An oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅) or simply exposure to air, facilitates the final aromatization step.
-
Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by recrystallization or column chromatography.
-
This protocol can be parallelized with a diverse set of aldehydes to rapidly generate a library of novel benzimidazole derivatives for biological screening.
Caption: Synthesis of a benzimidazole library.
Applications in Materials Science
The unique electronic and structural features of this diamine also position it as a valuable monomer in materials science.[3]
Building Block for Fluorescent Dyes and Probes
The electron-donating nature of the two amino groups and the morpholine substituent can be harnessed to create push-pull chromophores.[3] Condensation with electron-accepting 1,2-dicarbonyl compounds can generate highly fluorescent quinoxaline-based dyes.
Experimental Protocol: Synthesis of a Fluorescent Quinoxaline
-
In a suitable solvent like ethanol, dissolve this compound (1.0 eq).
-
Add a 1,2-dicarbonyl compound (e.g., benzil or a derivative, 1.0 eq).
-
A catalytic amount of acetic acid can be added to facilitate the reaction.[5]
-
Reflux the mixture for 1-3 hours.
-
Cool the solution to induce crystallization of the quinoxaline product.
-
Collect the product by filtration and wash with cold ethanol.
-
Characterize the photophysical properties of the resulting dye using UV-Vis and fluorescence spectroscopy. The emission wavelength and quantum yield will be highly dependent on the nature of the dicarbonyl compound used.
Conclusion and Future Outlook
This compound is far more than a simple chemical intermediate; it is a pre-engineered scaffold that combines the synthetic versatility of o-phenylenediamine with the proven pharmaceutical advantages of the morpholine ring. Its demonstrated success in the development of potent kinase inhibitors is just the beginning.[4] Future research should focus on leveraging this building block to explore new chemical space in several key areas:
-
Antimicrobial Drug Discovery: The benzimidazole and quinoxaline scaffolds derived from this diamine are known to possess potent antibacterial and antifungal properties.[5][7]
-
CNS-Active Agents: Given the prevalence of the morpholine moiety in CNS drugs, using this building block to create novel ligands for neuroreceptors is a promising avenue.[8][14]
-
Advanced Polymers: Its use as a diamine monomer for creating polyimides or polybenzimidazoles could lead to materials with enhanced solubility and processability due to the flexible morpholine side-chain.
By providing both a reactive handle for diverse chemical transformations and a functional group that improves drug-like properties, this compound stands out as a highly valuable tool for innovation in both life sciences and material sciences.
References
- 1. CAS 825619-02-1 | this compound - Synblock [synblock.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [myskinrecipes.com]
- 4. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Page loading... [guidechem.com]
- 11. 825619-02-1|this compound|BLD Pharm [bldpharm.com]
- 12. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine [mdpi.com]
- 13. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Historical Synthesis of 4-(Morpholinomethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Morpholinomethyl)benzene-1,2-diamine, a key intermediate in contemporary medicinal chemistry. While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis is logically derived from established organic chemistry principles. This guide elucidates a plausible historical synthesis pathway, rooted in the functionalization of benzene-1,2-diamine derivatives, and presents a detailed, contemporary synthesis protocol based on the Mannich reaction. The document further provides a thorough characterization of the compound, including its physicochemical properties and spectral data, to support its identification and use in research and development.
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound, with the chemical formula C₁₁H₁₇N₃O, has emerged as a valuable building block in the synthesis of complex heterocyclic systems. Its utility is particularly pronounced in the development of kinase inhibitors for cancer therapy, where the morpholinomethyl and vicinal diamine functionalities serve as crucial pharmacophores for engaging with biological targets.[1] The presence of the two adjacent amino groups on the benzene ring allows for the facile construction of various heterocyclic rings, such as benzimidazoles, which are prevalent in many biologically active molecules. The morpholinomethyl substituent enhances solubility and can participate in crucial hydrogen bonding interactions within protein binding pockets, making this compound a sought-after intermediate in drug discovery programs.
Historical Synthesis: A Deductive Pathway
A specific, dated discovery of this compound is not prominently documented in the annals of chemical literature. Its emergence is more likely an outcome of the systematic exploration of functionalized benzene-1,2-diamines for various applications, including as dye precursors and, later, as pharmaceutical intermediates. The synthesis of benzene-1,2-diamine itself and its simple derivatives has been established for over a century.[2]
The logical and most probable historical route to this compound would have involved a two-step process:
-
Nitration and Reduction: The synthesis would likely commence with a suitable nitrophenyl precursor, which upon reduction, yields the corresponding benzene-1,2-diamine. For instance, the reduction of a dinitrobenzene derivative or a nitroaniline could be employed.
-
Introduction of the Morpholinomethyl Group: Following the formation of the diamine, the morpholinomethyl moiety would be introduced. The Mannich reaction stands out as the most plausible and efficient method for this transformation.[3] This well-established three-component condensation reaction involves an amine (in this case, the benzene-1,2-diamine), formaldehyde, and a secondary amine (morpholine).
The historical development of the Mannich reaction in the early 20th century provides the chemical foundation for this proposed synthetic pathway.
Contemporary Synthesis: A Detailed Protocol
The modern synthesis of this compound typically follows the principles of the Mannich reaction, valued for its atom economy and operational simplicity. Below is a detailed, self-validating protocol designed for reproducibility and scalability in a research setting.
Synthesis Workflow
The synthesis can be conceptualized as a one-pot, three-component reaction.
Caption: A general workflow for the synthesis of this compound via the Mannich reaction.
Detailed Experimental Protocol
Reaction: Benzene-1,2-diamine + Formaldehyde + Morpholine → this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzene-1,2-diamine | 108.14 | 10.81 g | 0.1 |
| Formaldehyde (37% aq. soln.) | 30.03 | 8.1 mL | ~0.1 |
| Morpholine | 87.12 | 8.71 mL | 0.1 |
| Ethanol | 46.07 | 100 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | catalytic | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.81 g (0.1 mol) of benzene-1,2-diamine in 100 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add 8.71 mL (0.1 mol) of morpholine. Subsequently, add 8.1 mL of a 37% aqueous solution of formaldehyde dropwise over 10 minutes. A mild exothermic reaction may be observed.
-
Acid Catalysis: Add a few drops of concentrated hydrochloric acid to the reaction mixture to catalyze the formation of the Eschenmoser-like salt intermediate.
-
Reaction Progression: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Expert Insights:
-
The choice of ethanol as a solvent is due to its ability to dissolve all reactants and its appropriate boiling point for the reaction.
-
Acid catalysis is crucial for the in-situ formation of the reactive iminium ion from formaldehyde and morpholine.
-
The dropwise addition of formaldehyde helps to control the initial exotherm and prevent the formation of polymeric byproducts.
-
TLC monitoring is essential to determine the optimal reaction time and prevent the formation of degradation products.
Reaction Mechanism
The Mannich reaction proceeds through the formation of an electrophilic iminium ion, which then undergoes electrophilic aromatic substitution on the electron-rich benzene-1,2-diamine ring.
References
Methodological & Application
use of 4-(Morpholinomethyl)benzene-1,2-diamine in heterocyclic synthesis
An Application Note and Protocol Guide for Heterocyclic Synthesis Utilizing 4-(Morpholinomethyl)benzene-1,2-diamine
Authored by: A Senior Application Scientist
Introduction: A Privileged Building Block for Medicinal Chemistry
In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic scaffolds is of paramount importance. The benzene-1,2-diamine (or o-phenylenediamine, OPD) framework serves as a cornerstone for constructing a multitude of fused heterocyclic systems, most notably benzimidazoles and quinoxalines. These cores are present in numerous FDA-approved drugs and biologically active compounds. The specific reagent, This compound , elevates this utility by incorporating a morpholinomethyl substituent. The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently employed to enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and overall bioavailability.[1][2]
This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of this compound as a strategic precursor in the synthesis of high-value heterocyclic compounds. We present validated, field-tested principles and representative protocols for the construction of substituted benzimidazoles and quinoxalines, explaining the causal logic behind the experimental choices.
PART 1: Synthesis of 6-(Morpholinomethyl)-1H-benzimidazoles
The condensation of o-phenylenediamines with aldehydes is a direct and atom-economical route to 2-substituted benzimidazoles.[3] This transformation is typically facilitated by a catalyst and may involve an oxidative cyclization step to achieve the final aromatic system. The use of ammonium chloride in ethanol provides an environmentally benign and efficient method.
Reaction Principle & Mechanism
The reaction proceeds through a multi-step sequence. Initially, one of the amino groups of the diamine attacks the carbonyl carbon of the aldehyde to form a carbinolamine intermediate. This rapidly dehydrates to form a Schiff base (imine). The second, pendant amino group then performs an intramolecular nucleophilic attack on the imine carbon, leading to a cyclized dihydrobenzimidazole intermediate. The final step is the oxidation of this intermediate to the stable, aromatic benzimidazole ring. In this protocol, the reaction conditions and solvent can facilitate aerobic oxidation.
Experimental Workflow: Benzimidazole Synthesis
Caption: Workflow for the synthesis of 6-(Morpholinomethyl)-1H-benzimidazoles.
Detailed Protocol: Synthesis of 2-Aryl-6-(morpholinomethyl)-1H-benzimidazoles
This protocol is a representative example adapted from established green chemistry methods for benzimidazole synthesis.
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (e.g., anisaldehyde, benzaldehyde) (1.0 eq)
-
Ammonium chloride (NH₄Cl) (0.3 eq)
-
Ethanol (EtOH)
-
Deionized water
-
Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate, filtration apparatus
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.04 g, 5.0 mmol, 1.0 eq).
-
Add the desired aromatic aldehyde (5.0 mmol, 1.0 eq) followed by ethanol (20 mL). Stir to dissolve.
-
Add ammonium chloride (0.08 g, 1.5 mmol, 0.3 eq) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.
-
Maintain the reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane 1:1 v/v).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing 100 mL of ice-cold water. A solid product should precipitate.
-
Stir the aqueous suspension for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL).
-
Dry the crude product in a vacuum oven at 50 °C.
-
For further purification, recrystallize the dried solid from a minimal amount of hot ethanol to yield the pure 2-aryl-6-(morpholinomethyl)-1H-benzimidazole.
Data Summary: Representative Aldehyde Substrates
| Aldehyde Substrate | Expected Product Name | Key Considerations |
| Benzaldehyde | 2-Phenyl-6-(morpholinomethyl)-1H-benzimidazole | Standard, baseline substrate. |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-6-(morpholinomethyl)-1H-benzimidazole | Electron-donating group may facilitate the reaction. |
| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-6-(morpholinomethyl)-1H-benzimidazole | Electron-withdrawing group may require longer reaction times. |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-(morpholinomethyl)-1H-benzimidazole | Halogen provides a handle for further cross-coupling reactions. |
PART 2: Synthesis of 6-(Morpholinomethyl)quinoxalines
The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is the most classical, reliable, and widely used method for quinoxaline synthesis.[4][5][6] The reaction is often high-yielding and proceeds under mild conditions, typically in an alcoholic solvent at room temperature or with gentle heating.
Reaction Principle & Mechanism
This reaction follows a straightforward condensation-cyclization-dehydration pathway. One amino group of the diamine attacks one of the carbonyls of the 1,2-dicarbonyl compound, forming a carbinolamine. This intermediate then undergoes an intramolecular cyclization where the second amino group attacks the remaining carbonyl. The resulting bicyclic diol intermediate readily undergoes a double dehydration to furnish the stable, aromatic quinoxaline ring system.
General Reaction Scheme
Caption: Synthesis of 6-(Morpholinomethyl)quinoxalines.
Detailed Protocol: Synthesis of 2,3-Diphenyl-6-(morpholinomethyl)quinoxaline
This protocol is based on standard and efficient procedures for quinoxaline formation from o-phenylenediamines and benzil.[5]
Materials:
-
This compound (1.0 eq)
-
Benzil (1,2-diphenylethane-1,2-dione) (1.0 eq)
-
Ethanol (EtOH)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate, filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.04 g, 5.0 mmol, 1.0 eq) in 30 mL of ethanol with gentle warming if necessary.
-
To this solution, add benzil (1.05 g, 5.0 mmol, 1.0 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
The reaction is typically rapid. Reflux for 1-2 hours. Monitor the reaction's completion by TLC (e.g., ethyl acetate/hexane 1:2 v/v), observing the disappearance of the starting materials.
-
After completion, cool the reaction mixture in an ice bath. The product will often crystallize or precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to afford the pure 2,3-diphenyl-6-(morpholinomethyl)quinoxaline. Further purification by recrystallization from ethanol can be performed if needed.
Data Summary: Representative 1,2-Dicarbonyl Substrates
| 1,2-Dicarbonyl Substrate | Expected Product Name | Key Considerations |
| Glyoxal (40% in H₂O) | 6-(Morpholinomethyl)quinoxaline | Simple, unsubstituted quinoxaline core. Requires careful stoichiometry. |
| 2,3-Butanedione (Diacetyl) | 2,3-Dimethyl-6-(morpholinomethyl)quinoxaline | Forms alkyl-substituted quinoxalines. |
| Benzil | 2,3-Diphenyl-6-(morpholinomethyl)quinoxaline | Forms aryl-substituted quinoxalines, often highly crystalline products. |
| Acenaphthenequinone | Acenaphtho[1,2-b]quinoxalin-8-yl(morpholino)methane | Creates a polycyclic, fused aromatic system. |
Trustworthiness & Self-Validation
The protocols described are based on fundamental, well-documented chemical transformations of the o-phenylenediamine functional group. The successful synthesis of the target heterocycles can be readily validated using standard analytical techniques:
-
TLC: To monitor reaction progress and assess purity.
-
Melting Point: Pure crystalline products will exhibit a sharp melting point.
-
NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure, ensuring the disappearance of diamine protons (~3-5 ppm) and the appearance of characteristic aromatic signals for the heterocyclic ring.
-
Mass Spectrometry: To confirm the molecular weight of the final product.
By applying these established methods to the novel, functionalized diamine, researchers can confidently and efficiently generate libraries of benzimidazoles and quinoxalines bearing the pharmaceutically relevant morpholinomethyl moiety.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Strategic Application of 4-(Morpholinomethyl)benzene-1,2-diamine in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 4-(Morpholinomethyl)benzene-1,2-diamine has emerged as a scaffold of significant interest, particularly in the design of targeted therapies such as kinase inhibitors. Its unique combination of a reactive o-phenylenediamine moiety and a solubilizing morpholinomethyl group provides a powerful platform for generating diverse and drug-like molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use, to empower researchers in their drug discovery endeavors. The morpholine ring, in particular, is recognized for its ability to improve the physicochemical properties of drug candidates, including solubility and metabolic stability, making it a "privileged" structure in medicinal chemistry[1][2][3][4].
Core Attributes of the this compound Scaffold
The utility of this diamine building block stems from the distinct roles of its constituent parts:
-
The o-Phenylenediamine Core: This functional group is a versatile precursor for the synthesis of a wide array of heterocyclic systems. Most notably, it readily undergoes condensation reactions with various electrophiles to form benzimidazoles, quinoxalines, and other fused heterocycles that are prevalent in biologically active compounds[5].
-
The Morpholinomethyl Substituent: This side chain is not merely a passive solubilizing group. The morpholine ring's basic nitrogen atom (pKa ~7.4) can be protonated at physiological pH, enhancing aqueous solubility[1][5][6][7]. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, contributing to target binding. The entire morpholinomethyl group can also influence the metabolic stability and cell permeability of the final compound, often leading to improved pharmacokinetic profiles[1][6].
Application Focus: Synthesis of Potent Kinase Inhibitors
A primary application of this compound is in the development of kinase inhibitors for oncology. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.
Case Study: Focal Adhesion Kinase (FAK) Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a key role in cell survival, proliferation, and migration[8][9]. The 4-(morpholinomethyl)phenyl moiety has been successfully incorporated into 2,4-dianilinopyrimidine-based FAK inhibitors, demonstrating potent anti-cancer activity[8][9].
The synthesis of these inhibitors leverages the nucleophilicity of the diamine to displace halogens on a pyrimidine core, followed by further functionalization. The morpholinomethyl group is strategically positioned to occupy a solvent-exposed region of the kinase active site, thereby enhancing solubility without compromising binding affinity.
References
- 1. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Morpholinomethyl)benzene-1,2-diamine as a Ligand
Introduction
4-(Morpholinomethyl)benzene-1,2-diamine is a versatile organic compound that has garnered significant interest in the fields of medicinal chemistry and coordination chemistry. Its structure, featuring a benzene-1,2-diamine core appended with a morpholinomethyl group, provides a unique combination of a bidentate N,N'-chelating site and a pendant N,O-donor arm. This arrangement makes it an intriguing ligand for the synthesis of novel transition metal complexes with potential applications in catalysis and materials science. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utilization of this compound as a ligand in the preparation of metal complexes, along with potential catalytic applications.
PART 1: Synthesis of this compound
A robust and scalable synthesis of this compound is crucial for its widespread application. A plausible and efficient synthetic route involves a three-step process starting from commercially available 4-nitro-1,2-diaminobenzene. This strategy ensures regioselective introduction of the morpholinomethyl group and subsequent reduction of the nitro group to the desired diamine.
Step 1: Protection of the Diamine Functionality
To avoid undesired side reactions during the subsequent steps, the ortho-diamine functionality of the starting material is first protected. A common and effective method is the formation of a benzimidazole derivative.
Protocol 1: Synthesis of 5-Nitro-1H-benzo[d]imidazole
-
Materials: 4-Nitro-1,2-diaminobenzene, formic acid.
-
Procedure:
-
In a round-bottom flask, suspend 4-nitro-1,2-diaminobenzene (1 equivalent) in formic acid (10 equivalents).
-
Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-nitro-1H-benzo[d]imidazole.
-
Step 2: Introduction of the Morpholinomethyl Group via Mannich Reaction
The Mannich reaction is a powerful tool for the aminomethylation of acidic protons. In this step, the N-H proton of the imidazole ring is sufficiently acidic to undergo a Mannich reaction with formaldehyde and morpholine.
Protocol 2: Synthesis of 5-Nitro-1-(morpholinomethyl)-1H-benzo[d]imidazole
-
Materials: 5-Nitro-1H-benzo[d]imidazole, formaldehyde (37% aqueous solution), morpholine, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 5-nitro-1H-benzo[d]imidazole (1 equivalent) in ethanol.
-
Add morpholine (1.2 equivalents) to the solution and stir.
-
Slowly add aqueous formaldehyde (1.5 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 5-nitro-1-(morpholinomethyl)-1H-benzo[d]imidazole.
-
Step 3: Reduction of the Nitro Group and Deprotection
The final step involves the reduction of the nitro group to an amine and the simultaneous or subsequent cleavage of the benzimidazole ring to yield the target diamine. A strong reducing agent like sodium borohydride in the presence of a catalyst or catalytic hydrogenation is suitable for this transformation.
Protocol 3: Synthesis of this compound
-
Materials: 5-Nitro-1-(morpholinomethyl)-1H-benzo[d]imidazole, sodium borohydride, palladium on carbon (10% Pd/C), methanol.
-
Procedure (Catalytic Hydrogenation):
-
Dissolve 5-nitro-1-(morpholinomethyl)-1H-benzo[d]imidazole (1 equivalent) in methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford this compound.
-
Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
PART 2: Synthesis of Metal Complexes
This compound can act as a versatile ligand, coordinating to a variety of transition metals through the two nitrogen atoms of the diamine moiety. The morpholine group can either remain as a pendant arm or participate in coordination, leading to different complex geometries. Herein, we provide general protocols for the synthesis of copper(II), cobalt(II), and palladium(II) complexes.
General Considerations:
-
Solvent: Anhydrous and deoxygenated solvents are recommended, especially for air-sensitive complexes. Common solvents include ethanol, methanol, acetonitrile, and dichloromethane.
-
Inert Atmosphere: Reactions involving air-sensitive metal precursors or products should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometry: The ligand-to-metal ratio can be varied to obtain complexes with different coordination numbers and geometries. Typically, a 1:1 or 2:1 ligand-to-metal molar ratio is employed.
Protocol 4: Synthesis of a Copper(II) Complex
-
Materials: this compound, Copper(II) chloride (CuCl₂), ethanol.
-
Procedure:
-
Dissolve this compound (2 equivalents) in warm ethanol.
-
In a separate flask, dissolve CuCl₂ (1 equivalent) in ethanol.
-
Slowly add the copper(II) chloride solution to the ligand solution with constant stirring.
-
A color change and/or precipitation of the complex should be observed.
-
Reflux the reaction mixture for 2-4 hours to ensure complete complexation.
-
Cool the mixture to room temperature and collect the solid product by filtration.
-
Wash the product with cold ethanol and dry it under vacuum.
-
Protocol 5: Synthesis of a Cobalt(II) Complex
-
Materials: this compound, Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O), methanol.
-
Procedure:
-
Dissolve this compound (2 equivalents) in methanol.
-
Add a solution of Co(OAc)₂·4H₂O (1 equivalent) in methanol to the ligand solution under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The resulting precipitate is collected by filtration, washed with cold methanol, and dried under vacuum.
-
Protocol 6: Synthesis of a Palladium(II) Complex
-
Materials: this compound, Palladium(II) chloride (PdCl₂), acetonitrile.
-
Procedure:
-
Suspend PdCl₂ (1 equivalent) in acetonitrile and heat to reflux to form the bis(acetonitrile)palladium(II) chloride complex in situ.
-
In a separate flask, dissolve this compound (1 equivalent) in acetonitrile.
-
Slowly add the ligand solution to the hot palladium salt solution.
-
Continue refluxing for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product that precipitates is collected by filtration, washed with cold acetonitrile, and dried under vacuum.
-
Characterization of Metal Complexes:
The synthesized complexes should be thoroughly characterized using a range of spectroscopic and analytical techniques.
| Technique | Expected Information |
| FT-IR Spectroscopy | Shift in N-H and C-N stretching frequencies upon coordination to the metal center. Appearance of new bands corresponding to metal-nitrogen bonds. |
| ¹H and ¹³C NMR Spectroscopy | For diamagnetic complexes (e.g., Pd(II)), shifts in the chemical shifts of the ligand protons and carbons upon coordination. Broadening of signals for paramagnetic complexes (e.g., Cu(II), Co(II)). |
| UV-Vis Spectroscopy | d-d transitions of the metal ion, which are indicative of the coordination geometry. Ligand-to-metal charge transfer (LMCT) bands. |
| Mass Spectrometry | Determination of the molecular weight and confirmation of the complex's composition. |
| Elemental Analysis | Confirmation of the empirical formula of the complex. |
| X-ray Crystallography | Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and coordination geometry. |
Coordination Chemistry Workflow
Caption: General workflow for the synthesis and characterization of metal complexes.
PART 3: Potential Catalytic Applications
Metal complexes derived from diamine ligands are well-known for their catalytic activity in a variety of organic transformations.[1] The unique electronic and steric properties imparted by the this compound ligand can lead to catalysts with enhanced performance and selectivity.
A. Copper-Catalyzed Cross-Coupling Reactions
Copper-diamine complexes are effective catalysts for C-N, C-O, and C-S cross-coupling reactions, which are fundamental transformations in organic synthesis.[1][2]
Protocol 7: Copper-Catalyzed N-Arylation of Amines (Buchwald-Hartwig Type Reaction)
-
Reactants: Aryl halide (e.g., bromobenzene), amine (e.g., morpholine), base (e.g., K₂CO₃), and the synthesized Cu(II)-diamine complex as a catalyst precursor.
-
Procedure:
-
In a reaction tube, combine the aryl halide (1 equivalent), amine (1.2 equivalents), base (2 equivalents), and the copper-diamine complex (1-5 mol%).
-
Add a suitable solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
B. Cobalt-Catalyzed Oxidation Reactions
Cobalt complexes are known to catalyze a range of oxidation reactions, often utilizing molecular oxygen as the terminal oxidant.[3][4]
Protocol 8: Cobalt-Catalyzed Aerobic Oxidation of Alcohols
-
Reactants: Primary or secondary alcohol (e.g., benzyl alcohol), base (e.g., K₂CO₃), and the synthesized Co(II)-diamine complex as a catalyst.
-
Procedure:
-
In a round-bottom flask, dissolve the alcohol (1 equivalent) in a suitable solvent (e.g., acetonitrile or toluene).
-
Add the cobalt-diamine complex (1-5 mol%) and the base (2 equivalents).
-
Stir the reaction mixture under an atmosphere of air or oxygen at 60-100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the catalyst and the base.
-
The filtrate is concentrated, and the product is purified by column chromatography.
-
C. Palladium-Catalyzed C-H Activation/Functionalization
Palladium complexes are powerful catalysts for C-H activation and subsequent functionalization, providing a direct route to complex molecules.[5][6] The diamine ligand can play a crucial role in stabilizing the palladium catalyst and influencing the selectivity of the reaction.
Protocol 9: Palladium-Catalyzed Direct Arylation of Heterocycles
-
Reactants: Heterocycle with an activatable C-H bond (e.g., thiophene), aryl halide (e.g., iodobenzene), base (e.g., Cs₂CO₃), and the synthesized Pd(II)-diamine complex as a catalyst.
-
Procedure:
-
In a Schlenk tube, combine the heterocycle (1.5 equivalents), aryl halide (1 equivalent), base (2 equivalents), and the palladium-diamine complex (1-3 mol%).
-
Add a suitable solvent (e.g., DMF or DMA).
-
Degas the reaction mixture and backfill with an inert gas.
-
Heat the reaction at 100-140 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
-
Catalytic Application Workflow
References
- 1. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Aerobic Oxidation Reactivity of Well-Defined Cobalt(II) and Cobalt(III) Aminophenol Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Morpholinomethyl-Substituted Quinoxaline Derivatives
Introduction: The Strategic Fusion of Quinoxaline and Morpholine Scaffolds in Medicinal Chemistry
Quinoxalines, bicyclic heteroaromatic compounds formed from the fusion of a benzene and a pyrazine ring, represent a cornerstone in modern medicinal chemistry.[1][2] Their planar structure and electron-deficient nature allow for diverse interactions with biological macromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and kinase inhibitory effects.[3][4][5] The synthetic accessibility of the quinoxaline core, most commonly through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, allows for extensive derivatization to fine-tune its biological profile.[6][7]
Parallel to the significance of the quinoxaline scaffold, the morpholine moiety has emerged as a "privileged structure" in drug design.[8][9] Its inclusion in a molecule often confers advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[10][11] The morpholine ring, with its chair-like conformation and both hydrogen bond donor (N-H, if unsubstituted) and acceptor (O and N) capabilities, can significantly enhance binding affinity to biological targets.[8][12]
This application note provides a detailed, field-proven protocol for the synthesis of quinoxaline derivatives bearing a morpholinomethyl substituent, specifically focusing on the reaction of 4-(morpholinomethyl)benzene-1,2-diamine. By strategically combining the potent pharmacophore of quinoxaline with the favorable pharmacokinetic attributes of morpholine, this synthetic approach offers a robust platform for the development of novel therapeutic agents.
Causality in Experimental Design: Why this compound?
The choice of this compound as the starting material is a deliberate one, rooted in the principles of rational drug design. The o-phenylenediamine core provides the necessary functionality for the cyclocondensation reaction to form the quinoxaline ring system. The morpholinomethyl substituent at the 4-position of the benzene ring serves several key purposes:
-
Improved Pharmacokinetics: The morpholine group is known to enhance the drug-like properties of a molecule, often leading to better absorption, distribution, metabolism, and excretion (ADME) profiles.[9]
-
Increased Solubility: The polar nature of the morpholine ring can significantly improve the aqueous solubility of the final quinoxaline derivative, a crucial factor for bioavailability.
-
Vector for Further Functionalization: The nitrogen atom of the morpholine ring can be further functionalized, allowing for the introduction of additional pharmacophoric groups or moieties to modulate biological activity.
-
Potential for Enhanced Target Binding: The morpholine ring can participate in hydrogen bonding and other non-covalent interactions within the active site of a biological target, potentially increasing the potency and selectivity of the compound.[12]
Experimental Protocol: Synthesis of 6-(Morpholinomethyl)-2,3-diphenylquinoxaline
This protocol details the synthesis of 6-(morpholinomethyl)-2,3-diphenylquinoxaline via the condensation of this compound with benzil. This one-pot synthesis is efficient and proceeds under mild conditions, making it suitable for a wide range of laboratory settings.[13][14]
Materials and Reagents:
-
This compound
-
Benzil
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol, 207.27 mg) in 20 mL of glacial acetic acid.
-
Addition of Benzil: To the stirred solution, add benzil (1.0 mmol, 210.23 mg).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 100 mL of ice-cold water.
-
Neutralization: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of Experimental Workflow:
Caption: Experimental workflow for the synthesis of 6-(Morpholinomethyl)-2,3-diphenylquinoxaline.
Reaction Mechanism
The synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds proceeds through a well-established condensation mechanism.[7][15]
-
Nucleophilic Attack: One of the amino groups of the this compound acts as a nucleophile and attacks one of the carbonyl carbons of benzil.
-
Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule leads to the formation of an imine intermediate.
-
Intramolecular Cyclization: The second amino group then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Final Dehydration: A final dehydration step results in the formation of the aromatic quinoxaline ring.
Diagram of the Reaction Mechanism:
Caption: Simplified reaction mechanism for the formation of the quinoxaline derivative.
Characterization Data (Predicted)
The following are predicted NMR chemical shifts for the target compound, 6-(morpholinomethyl)-2,3-diphenylquinoxaline, based on known data for similar structures.[6]
¹H NMR (400 MHz, CDCl₃):
-
δ 8.15-8.20 (m, 2H): Protons on the quinoxaline ring.
-
δ 7.75-7.80 (m, 2H): Protons on the quinoxaline ring.
-
δ 7.30-7.55 (m, 10H): Protons of the two phenyl rings.
-
δ 3.70 (s, 2H): Methylene protons of the -CH₂-N group.
-
δ 3.65 (t, 4H): Methylene protons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).
-
δ 2.50 (t, 4H): Methylene protons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).
¹³C NMR (100 MHz, CDCl₃):
-
δ 153.5, 141.0, 139.0, 130.0, 129.5, 129.0, 128.5: Carbons of the quinoxaline and phenyl rings.[6]
-
δ 67.0: Methylene carbons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).
-
δ 62.0: Methylene carbon of the -CH₂-N group.
-
δ 53.5: Methylene carbons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).
Summary of Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Solvent | Glacial Acetic Acid | Acts as both a solvent and a catalyst for the condensation reaction. |
| Temperature | Reflux (~118 °C) | Provides sufficient energy to overcome the activation barrier of the reaction. |
| Reaction Time | 2-4 hours | Typically sufficient for the reaction to go to completion. |
| Work-up | Neutralization and Extraction | Removes the acidic solvent and isolates the product from the aqueous phase. |
| Purification | Column Chromatography | Separates the desired product from any unreacted starting materials or byproducts. |
Conclusion
This application note provides a comprehensive and technically sound protocol for the synthesis of 6-(morpholinomethyl)-2,3-diphenylquinoxaline. The described methodology is robust, efficient, and leverages the strategic combination of the quinoxaline and morpholine scaffolds, which is of significant interest in the field of drug discovery. The detailed, step-by-step protocol, along with the rationale behind the experimental choices and predicted characterization data, serves as a valuable resource for researchers, scientists, and drug development professionals.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Synthesis and spectral data for quinoxaline derivatives | Semantic Scholar [semanticscholar.org]
- 3. Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 2,3-Diphenylquinoxaline | C20H14N2 | CID 74311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]
- 9. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]
- 10. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Selective N-Alkylation of 4-(Morpholinomethyl)benzene-1,2-diamine
Introduction: The Strategic Importance of N-Alkylated Benzene-1,2-diamines
N-alkylated benzene-1,2-diamines are pivotal structural motifs in medicinal chemistry and materials science. Their unique arrangement of vicinal amino groups serves as a versatile scaffold for the synthesis of a multitude of heterocyclic compounds, most notably benzimidazoles, which are prevalent in a wide range of biologically active molecules. The compound 4-(morpholinomethyl)benzene-1,2-diamine is an increasingly important building block, particularly in the development of kinase inhibitors for oncological therapies[1]. The introduction of an N-alkyl substituent onto this core can significantly modulate the scaffold's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby offering a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.
However, the N-alkylation of aromatic diamines is not without its challenges. The presence of two nucleophilic primary amine groups presents a significant risk of over-alkylation, leading to the formation of undesired dialkylated byproducts and complex purification procedures[2]. Furthermore, in asymmetrically substituted diamines such as this compound, the two amino groups exhibit different reactivities, introducing the challenge of controlling regioselectivity.
This application note provides a comprehensive guide to the selective mono-N-alkylation of this compound using reductive amination. This method is renowned for its efficiency, mild reaction conditions, and superior control over the degree of alkylation compared to direct alkylation with alkyl halides[3][4]. We will delve into a detailed experimental protocol, the underlying chemical principles that govern the reaction's success, and robust analytical methods for product characterization.
Causality and Experimental Choices: A Rationale for the Reductive Amination Approach
The selection of reductive amination as the method of choice is a deliberate strategy to circumvent the common pitfalls of N-alkylation. Here, we dissect the reasoning behind this choice and the specific parameters of the proposed protocol.
Why Reductive Amination?
Reductive amination is a one-pot reaction that involves the initial formation of an imine intermediate from the reaction of a primary amine with an aldehyde or ketone, followed by its immediate in-situ reduction to the corresponding secondary amine[5][6]. This approach offers several distinct advantages over direct alkylation with alkyl halides:
-
Control over Alkylation: The formation of the imine intermediate is typically a rapid and reversible process. The subsequent reduction is the rate-determining step. By carefully controlling the stoichiometry of the carbonyl compound, we can significantly favor mono-alkylation. Once the primary amine has been converted to the less reactive secondary amine product, the rate of a second imine formation and subsequent reduction is substantially lower, thus minimizing the formation of the dialkylated byproduct[3].
-
Broad Substrate Scope: A vast array of commercially available aldehydes and ketones can be employed, allowing for the introduction of a diverse range of alkyl and arylalkyl substituents.
-
Mild and Selective Reducing Agents: The use of mild reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is key to the success of this method. NaBH(OAc)₃ is particularly well-suited for this transformation as it is a less powerful reducing agent than sodium borohydride (NaBH₄) and will selectively reduce the protonated imine (iminium ion) intermediate in the presence of the unreacted aldehyde or ketone[3]. This selectivity prevents the wasteful consumption of the reducing agent and the formation of alcohol byproducts from the reduction of the starting carbonyl compound.
Regioselectivity in the N-Alkylation of this compound
The two primary amino groups in this compound are electronically and sterically distinct. The morpholinomethyl group is located para to the C1-amino group and meta to the C2-amino group. The morpholinomethyl group is generally considered to be a weak electron-donating group through induction. This would suggest a slight increase in the nucleophilicity of the C1-amino group (para) compared to the C2-amino group (meta). However, the steric bulk of the morpholinomethyl substituent may hinder the approach of the aldehyde to the adjacent C2-amino group. Consequently, the reaction is expected to show a preference for alkylation at the C1-amino group, which is electronically activated and less sterically encumbered. It is important to note that while a major regioisomer is expected, the formation of a minor regioisomer is possible and should be assessed during product characterization.
Experimental Workflow for Reductive Amination
The following diagram outlines the general workflow for the selective mono-N-alkylation of this compound.
Caption: Workflow for the one-pot reductive amination of this compound.
Detailed Experimental Protocol: Synthesis of N1-Benzyl-4-(morpholinomethyl)benzene-1,2-diamine
This protocol details the synthesis of a representative mono-N-alkylated product using benzaldehyde as the alkylating agent.
Materials:
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere, add this compound (1.0 g, 4.82 mmol, 1.0 eq).
-
Dissolve the diamine in 25 mL of anhydrous 1,2-dichloroethane (DCE).
-
To the stirred solution, add benzaldehyde (0.49 mL, 4.82 mmol, 1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate. The formation of the imine can be monitored by TLC.
-
Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.53 g, 7.23 mmol, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting diamine is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of 30 mL of saturated aqueous NaHCO₃ solution.
-
Stir the biphasic mixture vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with 20 mL portions of dichloromethane (DCM).
-
Combine all organic layers, wash with 30 mL of brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the purified N1-benzyl-4-(morpholinomethyl)benzene-1,2-diamine.
General Reaction Mechanism: Reductive Amination
The reductive amination proceeds through a two-step sequence within a single pot: imine formation followed by reduction.
Caption: General mechanism of reductive amination showing imine formation and subsequent reduction.
Product Characterization Data
The successful synthesis of the N-alkylated product should be confirmed by standard analytical techniques. The following table provides expected data for the model product, N1-benzyl-4-(morpholinomethyl)benzene-1,2-diamine.
| Analytical Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm. A singlet for the benzylic CH₂ protons around δ 4.3 ppm. Signals for the morpholine protons typically between δ 2.5-3.8 ppm. A singlet for the benzylic CH₂ of the morpholinomethyl group around δ 3.4 ppm. Broad singlets for the NH protons. |
| ¹³C NMR | Aromatic carbon signals between δ 110-150 ppm. A signal for the benzylic CH₂ carbon around δ 48 ppm. Signals for the morpholine carbons. |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z = 298.19. |
| Appearance | Typically an off-white to pale yellow solid or a viscous oil. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive reducing agent.- Insufficient reaction time.- Low reactivity of the carbonyl compound. | - Use fresh NaBH(OAc)₃.- Allow the reaction to stir for a longer period (up to 24 hours).- For less reactive ketones, gentle heating (40-50 °C) may be required. |
| Formation of Dialkylated Product | - Excess of the aldehyde was used.- The secondary amine product is more reactive than anticipated. | - Use a slight excess of the diamine (1.1-1.2 eq) relative to the aldehyde.- Add the aldehyde slowly to the reaction mixture using a syringe pump. |
| Complex Mixture of Products | - Reaction not quenched properly.- Impure starting materials. | - Ensure complete quenching with NaHCO₃ to neutralize any remaining acid.- Purify starting materials if necessary. |
References
- 1. Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. gctlc.org [gctlc.org]
- 6. DSpace [open.bu.edu]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
use of 4-(Morpholinomethyl)benzene-1,2-diamine in corrosion inhibition studies
An In-Depth Technical Guide to the Application of 4-(Morpholinomethyl)benzene-1,2-diamine in Corrosion Inhibition Studies
For the attention of: Researchers, scientists, and drug development professionals exploring novel applications of heterocyclic compounds.
Authored by: A Senior Application Scientist
This document provides a detailed technical guide on the utilization of this compound as a potential corrosion inhibitor. While this specific molecule is noted for its utility as a synthetic intermediate in medicinal chemistry, its structural features—rich in heteroatoms and aromaticity—suggest a strong candidacy for applications in materials science, particularly for the protection of metals in aggressive acidic environments.
This guide is structured to provide both the theoretical underpinnings and practical, field-proven protocols for evaluating its efficacy. We will explore the compound's mechanism of action, drawing from established principles of corrosion science for structurally related molecules, and provide step-by-step methodologies for its comprehensive assessment.
Introduction: The Rationale for this compound as a Corrosion Inhibitor
Industrial processes such as acid pickling, industrial cleaning, and oil and well acidizing frequently utilize acidic solutions, which can cause significant corrosive damage to metallic infrastructure, most commonly mild steel. The introduction of organic corrosion inhibitors is a primary strategy to mitigate this damage.
Effective organic inhibitors typically possess molecular structures that facilitate strong adsorption onto the metal surface. Key features include:
-
Heteroatoms: Nitrogen, oxygen, sulfur, and phosphorus atoms with lone pairs of electrons can coordinate with the vacant d-orbitals of metal atoms (e.g., iron).
-
Aromatic Rings and π-Electrons: The π-electron systems of aromatic rings provide additional sites for interaction with the metal surface.
-
Molecular Size and Planarity: A larger molecular footprint can cover a greater surface area, enhancing the protective barrier.
This compound is a compelling candidate for corrosion inhibition as it strategically combines several of these essential features:
-
o-Phenylenediamine (OPD) Moiety: The two adjacent amine groups on the benzene ring offer excellent chelating potential and are known to be effective anchoring points for adsorption on metal surfaces.[1]
-
Morpholine Ring: This portion of the molecule contains both a nitrogen and an oxygen atom, providing additional active sites for adsorption. Morpholine and its derivatives are well-documented corrosion inhibitors.[2][3]
-
Combined Functionality: The molecule as a whole presents multiple sites for interaction, suggesting the potential for a stable, multi-point adsorption on a metal surface, leading to the formation of a robust protective film.
Postulated Mechanism of Corrosion Inhibition
The primary mechanism by which this compound is expected to inhibit corrosion, particularly of steel in acidic media (e.g., HCl or H₂SO₄), is through adsorption onto the metal surface. This process forms a protective barrier that isolates the metal from the corrosive environment.[4]
The inhibition process can be described by the following key steps:
-
Protonation in Acidic Media: In an acidic solution, the amine groups of the inhibitor molecule will become protonated.
-
Initial Physisorption: The protonated inhibitor molecules can be electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻) from the acid. This initial, weaker interaction is known as physisorption.
-
Chemisorption and Coordination: The core of the inhibition action lies in chemisorption. The lone pair electrons on the nitrogen and oxygen atoms (particularly those that are not protonated or are in dynamic equilibrium) can be shared with the vacant d-orbitals of iron atoms on the steel surface. This forms stronger, coordinate-type bonds. The π-electrons of the benzene ring can also participate in this interaction.[5]
-
Protective Film Formation: The adsorbed molecules create a barrier layer on the metal surface. This film displaces water molecules and aggressive ions, thereby blocking the active sites for both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1] Because it impedes both reactions, it is anticipated to act as a mixed-type inhibitor .[6]
The following diagram illustrates the proposed adsorption mechanism.
Caption: Proposed mechanism of inhibition by adsorption.
Experimental Evaluation Protocols
To quantitatively assess the corrosion inhibition performance of this compound, a series of standardized electrochemical and gravimetric tests should be performed.
Materials and Preparation
-
Test Specimen: Mild steel coupons with a composition such as: 98.5% Fe, 0.33% C, 0.52% Mn, 0.24% Si, 0.04% Cr, and 0.02% S.[4]
-
Corrosive Medium: 1 M HCl or 0.5 M H₂SO₄ solution, prepared from analytical grade acids and double-distilled water.
-
Inhibitor Solutions: Prepare a stock solution of this compound in the corrosive medium. Serial dilutions are then made to achieve a range of concentrations (e.g., 50, 100, 250, 500, 1000 ppm).
-
Specimen Preparation:
-
Mechanically polish the steel coupons with progressively finer grades of silicon carbide (SiC) abrasive paper (from 200 to 1200 grit).
-
Degrease the specimens with acetone or ethanol in an ultrasonic bath.
-
Rinse thoroughly with double-distilled water.
-
Dry immediately with a stream of warm air.
-
Store in a desiccator until use.
-
Gravimetric (Weight Loss) Method
This method provides a direct measure of the corrosion rate.
Protocol:
-
Weigh the prepared steel coupons accurately (W₁).
-
Immerse the coupons in the corrosive medium with and without various concentrations of the inhibitor.
-
Maintain the solution at a constant temperature (e.g., 298 K) in a water bath for a specified immersion period (e.g., 6 hours).
-
After the immersion period, retrieve the coupons.
-
Remove the corrosion products by scrubbing the coupons with a bristle brush in a solution containing 20% NaOH and 2% zinc dust.
-
Rinse the cleaned coupons with distilled water and acetone, then dry.
-
Weigh the coupons again accurately (W₂).
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss (W₁ - W₂ in grams), A is the surface area of the coupon (cm²), T is the immersion time (hours), and ρ is the density of mild steel (~7.85 g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
Electrochemical Measurements
These techniques provide rapid and detailed insights into the corrosion kinetics and inhibition mechanism. A standard three-electrode cell is used, with the mild steel coupon as the working electrode (WE), a platinum foil as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) as the reference electrode (RE).
Workflow Diagram:
Caption: Workflow for electrochemical evaluation.
A. Potentiodynamic Polarization (PDP): This technique determines the corrosion current and potential, and identifies the inhibitor type.
Protocol:
-
Immerse the three-electrode setup in the test solution and allow the open circuit potential (OCP) to stabilize (typically for 30 minutes).
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density (log scale) versus the potential.
Data Analysis:
-
Extrapolate the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
The inhibitor is considered mixed-type if both the anodic and cathodic branches of the polarization curve are suppressed.[6]
-
Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ and Icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.
B. Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the properties of the inhibitor film and the charge transfer process.
Protocol:
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., from 100 kHz down to 10 mHz).
-
Plot the data as a Nyquist plot (Z_imaginary vs. Z_real).
Data Analysis:
-
The Nyquist plots for inhibited systems typically show a larger semicircle diameter compared to the uninhibited system, indicating increased corrosion resistance.
-
Fit the data to an equivalent electrical circuit (e.g., a simple Randles circuit) to quantify parameters. The most important are:
-
Charge Transfer Resistance (Rct): The diameter of the semicircle is proportional to Rct. A higher Rct value signifies better corrosion inhibition.
-
Double Layer Capacitance (Cdl): Cdl values tend to decrease in the presence of an inhibitor as the adsorbed molecules displace water at the metal-solution interface.
-
-
Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.
Adsorption and Thermodynamic Studies
To understand the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherm models.
Protocol:
-
Calculate the degree of surface coverage (θ) for each inhibitor concentration from the weight loss or electrochemical data: θ = IE% / 100.
-
Plot C/θ versus C, where C is the inhibitor concentration.
Analysis:
-
If a straight line is obtained, the adsorption process follows the Langmuir adsorption isotherm , which assumes monolayer adsorption on a homogeneous surface.[7]
-
From the intercept of the Langmuir plot, the adsorption equilibrium constant (K_ads) can be calculated.
-
The standard free energy of adsorption (ΔG°_ads) can then be determined using the equation: ΔG°_ads = -RT ln(55.5 K_ads) where R is the universal gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution.
-
A ΔG°_ads value around -20 kJ/mol or less positive is indicative of physisorption, while a value around -40 kJ/mol or more negative suggests chemisorption.[8] Values between these ranges indicate a mixed-mode (physi- and chemisorption) process.
Expected Performance and Data Summary
Based on the performance of related o-phenylenediamine and morpholine derivatives, this compound is expected to be an effective mixed-type inhibitor for mild steel in acidic media.[1][9]
Table 1: Hypothetical Performance Data for this compound on Mild Steel in 1 M HCl at 298 K
| Concentration (ppm) | Weight Loss IE% | PDP IE% | EIS IE% |
| 0 | 0 | 0 | 0 |
| 50 | 75.2 | 74.8 | 76.5 |
| 100 | 84.5 | 83.9 | 85.1 |
| 250 | 91.3 | 90.5 | 92.0 |
| 500 | 94.8 | 94.1 | 95.2 |
| 1000 | 95.5 | 94.9 | 96.0 |
Table 2: Hypothetical Electrochemical Parameters
| Concentration (ppm) | Ecorr (mV vs SCE) | Icorr (µA/cm²) | Rct (Ω·cm²) | Cdl (µF/cm²) |
| 0 | -475 | 1150 | 45 | 150 |
| 100 | -482 | 185 | 295 | 85 |
| 500 | -490 | 68 | 980 | 42 |
| 1000 | -493 | 58 | 1125 | 38 |
Conclusion
This compound possesses the key structural attributes of a highly effective corrosion inhibitor. Its dual functionality, stemming from the o-phenylenediamine and morpholine moieties, provides multiple active centers for strong adsorption onto metal surfaces. The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate its performance, elucidate its mechanism of action, and establish its potential as a novel, high-efficacy corrosion inhibitor for industrial applications.
References
- 1. The synthesis and characterisation of derivatives of o-phenylenediamine and assessing their effectiveness in inhibiting corrosion for rust prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel [mdpi.com]
- 3. sciprofiles.com [sciprofiles.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Investigation of Anticorrosion Properties of an Innovative Metal–Organic Framework, ZnMOF-BTA, on Carbon Steel in HCl Solution | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigating the corrosion inhibition of aluminium by diamine derivatives in hydrochloric acid: a multi-technique approach | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Synthetic Routes Utilizing 4-(Morpholinomethyl)benzene-1,2-diamine for Drug Discovery: Application Notes and Protocols
Introduction: The Strategic Value of the 4-(Morpholinomethyl)benzene-1,2-diamine Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer desirable pharmacokinetic and pharmacodynamic properties is relentless. Among these, the this compound moiety has emerged as a privileged substructure. Its inherent features—a vicinal diamine for versatile heterocycle formation, a solubilizing morpholine group, and a rigid phenyl linker—provide a unique combination of attributes for the development of targeted therapeutics. The morpholine group, in particular, is a well-established bioisostere for various functional groups, often improving metabolic stability and aqueous solubility, crucial parameters in drug design.[1]
This technical guide provides an in-depth exploration of synthetic routes leveraging this compound for the discovery of new drug candidates. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format. The applications highlighted herein focus on the synthesis of potent kinase inhibitors and other biologically active agents, demonstrating the broad utility of this versatile building block.
Chemical Profile of this compound
Before embarking on synthetic transformations, a thorough understanding of the starting material is paramount.
| Property | Value | Reference |
| CAS Number | 825619-02-1 | [2][3] |
| Molecular Formula | C₁₁H₁₇N₃O | [2][3] |
| Molecular Weight | 207.27 g/mol | [2][3] |
| Appearance | Off-white to light brown solid | |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |
The key to the reactivity of this compound lies in the nucleophilicity of the two amino groups in an ortho orientation on the benzene ring. This arrangement is ideal for cyclocondensation reactions with a variety of electrophilic partners to form stable five-membered heterocyclic rings, most notably benzimidazoles.[4][5]
Core Synthetic Applications: Building Biologically Active Heterocycles
The primary utility of this compound in drug discovery is its role as a precursor to a diverse array of heterocyclic compounds. The following sections detail the synthesis of key pharmacophores.
Synthesis of 2-Substituted-5-(morpholinomethyl)-1H-benzo[d]imidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][6] The condensation of this compound with aldehydes or carboxylic acids and their derivatives is a straightforward and efficient method for the synthesis of 2-substituted benzimidazoles.
Caption: General workflow for the synthesis of 2-substituted benzimidazoles.
This protocol describes a green and economically viable one-pot synthesis of 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with an aldehyde, catalyzed by ammonium chloride.[2]
Rationale: The use of ammonium chloride as a mild and inexpensive catalyst avoids the harsh conditions and toxic reagents associated with some traditional methods. Ethanol is an environmentally friendly solvent. This method is particularly effective for a wide range of aromatic and aliphatic aldehydes.
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 mmol, 207 mg) in ethanol (10 mL) in a round-bottom flask, add the desired aldehyde (1.0 mmol).
-
Add ammonium chloride (0.3 mmol, 16 mg) to the mixture.
-
Heat the reaction mixture to 80-90°C and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:2 v/v).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL).
-
Dry the crude product under vacuum.
-
Recrystallize the product from ethanol to afford the pure 2-substituted-5-(morpholinomethyl)-1H-benzo[d]imidazole.
| Parameter | Value |
| Reaction Time | 2-4 hours |
| Temperature | 80-90°C |
| Catalyst | Ammonium Chloride (30 mol%) |
| Solvent | Ethanol |
| Typical Yield | Moderate to good |
This method involves the direct condensation of the diamine with a carboxylic acid, often under acidic conditions and elevated temperatures, to form the benzimidazole ring.[7]
Rationale: This is a classic and robust method for benzimidazole synthesis. The use of a strong acid like hydrochloric acid protonates the carboxylic acid, making it more electrophilic and facilitating the cyclization.
Step-by-Step Methodology:
-
In a round-bottom flask, suspend this compound (1.0 mmol, 207 mg) and the desired carboxylic acid (1.1 mmol) in 4N hydrochloric acid (10 mL).
-
Heat the mixture to reflux (approximately 100°C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry it under vacuum to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
| Parameter | Value |
| Reaction Time | 4-6 hours |
| Temperature | Reflux (~100°C) |
| Reagent | 4N Hydrochloric Acid |
| Typical Yield | Good to excellent |
Synthesis of 2-Amino-5-(morpholinomethyl)-1H-benzo[d]imidazoles
2-Aminobenzimidazoles are another important class of compounds with a wide range of biological activities, including their use as kinase inhibitors.[8][9] A common method for their synthesis is the cyclization of an o-phenylenediamine with cyanogen bromide.
Rationale: Cyanogen bromide serves as a source of the C2 carbon and the exocyclic nitrogen atom of the 2-aminobenzimidazole ring. The reaction proceeds through an initial formation of a guanidine-like intermediate, which then cyclizes.
Step-by-Step Methodology:
-
Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve this compound (1.0 mmol, 207 mg) in a mixture of ethanol (10 mL) and water (5 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 mmol, 116 mg) in ethanol (2 mL) dropwise to the cooled diamine solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add a saturated solution of sodium bicarbonate to the residue to neutralize the hydrobromic acid formed during the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-amino-5-(morpholinomethyl)-1H-benzo[d]imidazole.
| Parameter | Value |
| Reaction Time | 12-16 hours |
| Temperature | 0°C to Room Temperature |
| Reagent | Cyanogen Bromide |
| Typical Yield | Moderate |
Application in Kinase Inhibitor Drug Discovery
The 4-(morpholinomethyl)phenyl motif is a key feature in a number of potent kinase inhibitors. The morpholine group often occupies the solvent-exposed region of the ATP-binding pocket, enhancing solubility and fine-tuning the pharmacokinetic profile.
Case Study: Synthesis of 2,4-Dianilinopyrimidine Derivatives as FAK Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, and metastasis, making it an attractive target for cancer therapy.[10][11] A series of 2,4-dianilinopyrimidine derivatives containing the 4-(morpholinomethyl)phenyl group have been developed as potent FAK inhibitors.[10] The synthesis of a key aniline intermediate from this compound is a critical step. While the direct use of the diamine is not reported in this specific route, the synthesis of the precursor 4-(morpholinomethyl)aniline is a fundamental transformation.
References
- 1. Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid-phase combinatorial synthesis of aminobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. New Anticancer Agents: Design, Synthesis and Evaluation [mdpi.com]
- 8. Synthesis of Multifunctional 2-Aminobenzimidazoles on DNA via Iodine-Promoted Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Morpholinomethyl)benzene-1,2-diamine
Welcome to the technical support resource for the synthesis of 4-(Morpholinomethyl)benzene-1,2-diamine. This guide is designed for researchers, medicinal chemists, and process development scientists. As a key intermediate in the development of pharmacologically active compounds, particularly kinase inhibitors, optimizing the synthesis of this diamine is critical for robust drug discovery and development pipelines.[1]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common challenges and improve your reaction yields and product purity.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, focusing primarily on the critical final step: the reduction of the nitro-intermediate, N-((2-amino-4-nitrophenyl)methyl)morpholine.
Issue 1: Low or No Yield of the Final Product
You've completed the reaction, but TLC analysis shows no product spot, or the isolated yield is significantly lower than expected.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| 1. Inactive Catalyst | The catalyst, particularly heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney Nickel, may be old, have been improperly stored, or poisoned by contaminants (e.g., sulfur or halide impurities) from the starting material or solvent. Solution: Always use a fresh batch of catalyst from a reputable supplier. For reactions sensitive to poisoning, consider pre-treating the starting material with activated carbon. For catalysts like Raney Nickel, ensure proper activation protocols are followed immediately before use.[2] |
| 2. Insufficient Reducing Agent | The stoichiometry of the reducing agent is crucial. For transfer hydrogenation (e.g., using ammonium formate or hydrazine), the reagent can decompose or be consumed by side reactions. For catalytic hydrogenation, low H₂ pressure will result in slow or incomplete reactions. Solution: Increase the equivalents of the transfer hydrogenation reagent. If using H₂ gas, ensure the system is properly sealed and increase the pressure. Monitor the reaction by TLC or LC-MS to ensure the consumption of the starting material before workup.[2][3] |
| 3. Poor Substrate Solubility | If the nitro-intermediate is not fully dissolved in the reaction solvent, the reaction becomes mass-transfer limited, leading to an incomplete or very slow conversion rate. Solution: Select a solvent system that fully dissolves the starting material at the reaction temperature. For catalytic hydrogenations, polar protic solvents like ethanol or methanol are often effective.[3] If solubility remains an issue, gentle heating may be required, but this must be balanced against the stability of the reagents and product. |
| 4. Incorrect Reaction Temperature | Many reduction reactions have an optimal temperature range. Temperatures that are too low can lead to extremely long reaction times or failure to initiate, while temperatures that are too high can cause reagent decomposition and the formation of side products. Solution: For catalytic transfer hydrogenation with ammonium formate, reactions are often run at or slightly above room temperature. For reductions with SnCl₂·2H₂O, refluxing in ethanol is common.[4] It is recommended to start with established literature procedures and optimize the temperature in small increments (±10 °C). |
Issue 2: Formation of Impurities and Side Products
Your reaction has gone to completion, but you observe multiple spots on the TLC plate, and the crude NMR shows significant impurities.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| 1. Incomplete Reduction | Insufficient reaction time, low temperature, or a depleted reducing agent can halt the reaction at intermediate stages, such as the corresponding nitroso or hydroxylamine species. These intermediates can then dimerize to form azoxy or azo compounds.[2] Solution: Monitor the reaction closely using a suitable TLC system until the starting material spot has completely disappeared. If the reaction stalls, an additional charge of the reducing agent or catalyst may be necessary. Catalytic hydrogenation with H₂/Pd/C is highly effective for driving the reaction to the desired aniline product.[2] |
| 2. Product Degradation (Oxidation) | Aromatic diamines, especially ortho-diamines, are highly susceptible to air oxidation, which leads to the formation of colored, often polymeric, impurities. The product may darken significantly upon standing in air or during workup and purification. Solution: Perform the reaction workup and purification under an inert atmosphere (N₂ or Argon) where possible. During the aqueous workup, add a small amount of a reducing agent like sodium hydrosulfite (Na₂S₂O₄) or sodium sulfite (Na₂SO₃) to the aqueous layer to prevent oxidation.[5] Store the final product under an inert atmosphere in a freezer. |
| 3. Catalyst-Induced Side Reactions | While effective, some catalytic systems can have side reactions. For instance, highly active catalysts might induce dehalogenation if other halogens are present on the aromatic ring, or over-reduction of other functional groups. Solution: Choose a catalyst with appropriate chemoselectivity. While not an issue for this specific molecule, it is a critical consideration in more complex syntheses. For this reduction, SnCl₂·2H₂O is a robust and selective choice that avoids many of the pitfalls of more reactive catalytic systems.[4] |
Issue 3: Difficulties in Product Purification
The crude product is an oil that won't crystallize, or it streaks badly during column chromatography.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| 1. Product is Oily or Low-Melting | The target molecule may naturally be a low-melting solid or a viscous oil at room temperature, making crystallization challenging. Solution: Attempt crystallization from a variety of solvent systems. Good starting points for amines include mixtures like ethanol/water, ethyl acetate/heptane, or dichloromethane/ether.[6] If direct crystallization fails, consider converting the diamine to its dihydrochloride salt by treating a solution of the amine with excess HCl (e.g., HCl in ether or isopropanol). The resulting salt is often a stable, crystalline solid that is easier to handle and purify by recrystallization.[5] The free base can be regenerated by treatment with a base. |
| 2. Interaction with Silica Gel | The basic amine groups on your product can interact strongly with the acidic silanol groups on the surface of silica gel. This leads to significant tailing or streaking during column chromatography, resulting in poor separation and low recovery. Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base. A common practice is to use an eluent containing 0.5-2% triethylamine (Et₃N) or ammonia (e.g., 7N NH₃ in methanol). This neutralizes the acidic sites on the silica, allowing for much cleaner elution of the amine product. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway for this compound?
The synthesis is typically a two-step process. It begins with the formation of the nitro-aromatic precursor, followed by the reduction of the nitro group to yield the final diamine.
Caption: General two-step synthesis of the target diamine.
Note: The exact starting material for the first step may vary, but the core strategy involves installing the morpholinomethyl group onto a nitro-benzene derivative, followed by reduction.
Q2: Which reducing agent is best for the nitro group reduction?
The "best" agent depends on factors like scale, available equipment, cost, and desired purity. Below is a comparison of common methods.
| Reducing System | Typical Conditions | Pros | Cons |
| H₂ gas, Pd/C | H₂ (1-4 atm), 10% Pd/C, Ethanol or Methanol, RT | High yield, clean reaction, easy catalyst removal (filtration).[3] | Requires specialized hydrogenation equipment (e.g., Parr shaker). |
| SnCl₂·2H₂O | 5-6 eq. SnCl₂·2H₂O, Ethanol, Reflux | Reliable, high-yielding, and tolerant of many functional groups.[4] | Workup involves neutralizing a large amount of acid and removing tin salts, which can be cumbersome. |
| Fe / Acetic Acid | Fe powder, Acetic Acid, Ethanol, 50-80 °C | Inexpensive and effective. | Workup can be messy due to iron sludge. Not ideal for very clean, small-scale reactions. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Na₂S₂O₄, NH₄OH, H₂O/THF, RT | Mild conditions, useful for sensitive substrates. | Often requires a large excess of reagent; yields can be variable. |
Q3: How can I effectively monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Stationary Phase: Standard silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): A mixture of a polar and non-polar solvent is ideal. Good starting points are 50% Ethyl Acetate / Hexanes or 5-10% Methanol / Dichloromethane. Add 0.5% triethylamine to the eluent system to prevent streaking.
-
Visualization: The nitro-intermediate is often yellow and highly UV-active. The product diamine is also UV-active but will likely have a different retention factor (Rƒ). Staining with potassium permanganate (KMnO₄) can also be used, as amines are readily oxidized and will show up as yellow/brown spots.
Experimental Protocol: Reduction using Stannous Chloride
This protocol is a robust and widely applicable method for the reduction of the nitro-intermediate to this compound, adapted from established procedures for nitroaniline reductions.[4][5]
Caption: Step-by-step workflow for the reduction and purification.
Step-by-Step Methodology
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitro-intermediate, N-((2-amino-4-nitrophenyl)methyl)morpholine (1.0 eq).
-
Add ethanol (EtOH) to create a solution or suspension with a concentration of approximately 0.1-0.2 M.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 to 6.0 eq.) to the mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the reaction progress every 30-60 minutes by TLC. The reaction is typically complete within 1-3 hours.
-
-
Workup and Isolation:
-
Once the starting material is consumed, cool the reaction flask in an ice-water bath to 0-5 °C.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 6 M sodium hydroxide (NaOH) solution to neutralize the hydrochloric acid generated in situ. Caution: This is an exothermic process. Continue adding base until the pH of the aqueous layer is >10 and the tin hydroxide precipitate dissolves or changes consistency.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volume of EtOH used).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an eluent of 5-10% methanol in dichloromethane containing 1% triethylamine.
-
Alternatively, for a highly pure, stable solid, dissolve the crude product in a minimal amount of isopropanol and add a 2 M solution of HCl in diethyl ether to precipitate the dihydrochloride salt. The salt can then be collected by filtration and washed with cold ether.
-
References
identifying side reactions in the synthesis of 4-(Morpholinomethyl)benzene-1,2-diamine
Welcome to the technical support guide for the synthesis of 4-(Morpholinomethyl)benzene-1,2-diamine. This document provides in-depth troubleshooting advice and answers to frequently encountered issues during the synthesis of this important pharmaceutical intermediate.[1] Our goal is to equip you with the expertise to identify, mitigate, and resolve common side reactions and experimental challenges.
Introduction: The Challenge of Synthesizing Substituted o-Phenylenediamines
The synthesis of this compound presents a unique set of challenges primarily stemming from the inherent reactivity of the o-phenylenediamine (OPD) core. This aromatic diamine is highly susceptible to oxidation and can participate in several competing reaction pathways.[2] A robust synthetic strategy, therefore, requires careful control of reaction conditions and a thorough understanding of potential side reactions. The most common synthetic route involves the reductive amination of 3,4-diaminobenzaldehyde with morpholine, or a multi-step synthesis starting from a substituted nitraniline. This guide will focus on the side reactions common to these pathways.
Below is a diagram illustrating a plausible primary pathway for the synthesis via reductive amination.
Caption: Plausible synthetic pathway via reductive amination.
Troubleshooting Guide & FAQs
Question 1: My reaction mixture turned dark brown or black upon workup or exposure to air. What is causing this discoloration and how can I prevent it?
Answer:
This is the most frequently reported issue and is almost certainly due to the oxidation of the o-phenylenediamine (OPD) moiety . OPDs are highly electron-rich aromatic compounds and are notoriously unstable in the presence of oxygen.[2]
Causality: The two adjacent amino groups significantly increase the electron density of the aromatic ring, making it highly susceptible to oxidation. The initial oxidation step forms a reactive o-quinone-diimine intermediate. This intermediate can then undergo dimerization to form 2,3-diaminophenazine or further polymerization, leading to a complex mixture of dark-colored, often insoluble, polymeric materials.[3][4][5]
Troubleshooting & Prevention Protocol:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon). This is the most critical preventative measure.
-
Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas for 15-30 minutes or by using a freeze-pump-thaw technique.
-
Use of Antioxidants: During workup and purification, consider adding a small amount of an antioxidant like sodium dithionite (sodium hydrosulfite) or stannous chloride to the aqueous phases.[6] This can help to scavenge dissolved oxygen and reduce any oxidized species back to the diamine.
-
Minimize Heat and Light Exposure: Perform the purification steps as quickly as possible and avoid prolonged heating or exposure to direct light, which can accelerate oxidation.
-
Purification of Starting Materials: If you are starting from a commercial o-phenylenediamine derivative, it may already contain oxidized impurities. Consider purifying it before use by recrystallization from hot water containing sodium dithionite.[6]
Question 2: My reaction yield is low and TLC/LC-MS analysis shows multiple major spots. What are the most likely side products?
Answer:
Low yields are typically a result of competing reaction pathways. Beyond the oxidation discussed above, several other side reactions can significantly consume your starting materials and complicate purification.
The diagram below illustrates the main desired reaction pathway in competition with the most common side reactions.
Caption: Competing reaction pathways in the synthesis.
Summary of Common Side Products:
| Side Product | Formation Mechanism | Identification & Mitigation |
| Benzimidazole Derivative | Intramolecular cyclization of the diamine with the aldehyde starting material or formaldehyde (if used as a reagent). This reaction is often catalyzed by acid or heat.[2][7] | ID: Check for a new singlet in the 1H NMR around 8-8.5 ppm (imidazole C-H). Mitigation: Use mild, neutral, or slightly basic conditions. Avoid high temperatures. |
| (3,4-Diaminophenyl)methanol | Over-reduction of the starting aldehyde to the corresponding benzyl alcohol. This is common if a strong, non-selective reducing agent like sodium borohydride (NaBH₄) is used.[8] | ID: Disappearance of the aldehyde proton (~9-10 ppm) and appearance of a benzylic CH₂ signal (~4.5-4.7 ppm) and an OH peak in 1H NMR. Mitigation: Use a milder reducing agent that is selective for imines over aldehydes, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[9] |
| Bis-alkylation Product | Reaction of a second molecule of morpholine and the aldehyde with the other amino group on the ring. | ID: Mass spectrometry will show a higher molecular weight corresponding to the addition of another morpholinomethyl group. 1H NMR will show a loss of an aromatic proton signal. Mitigation: Control stoichiometry carefully. Use of a protecting group strategy on one of the amines may be necessary in some synthetic routes. |
| Phenazine Dimer | Oxidative dimerization of the o-phenylenediamine product.[4] | ID: Highly colored, often insoluble material. Can be detected by UV-Vis spectroscopy. Mitigation: Follow the protocol for preventing oxidation (Question 1). |
| Unreacted Starting Material | Incomplete reaction due to inefficient imine formation or insufficient reducing agent. | ID: Easily identified by TLC or LC-MS by comparison to a standard. Mitigation: Ensure the reaction goes to completion by monitoring via TLC. The equilibrium for imine formation can be shifted by removing water, for example, by using a dehydrating agent like molecular sieves.[8][10] |
Question 3: My product is difficult to purify by standard silica gel chromatography. What are the best practices for purification?
Answer:
The basic amino groups in your product and some side products can interact strongly with the acidic silica gel, leading to peak tailing, poor separation, and potential degradation of the product on the column.
Purification Protocol Recommendations:
-
Deactivated Silica: Use silica gel that has been pre-treated with a base. A common method is to use a mobile phase containing a small percentage (0.5-2%) of triethylamine or ammonia in methanol/DCM. This neutralizes the acidic sites on the silica and improves chromatography.
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.
-
Recrystallization: If the crude product is sufficiently pure (>85-90%), recrystallization can be a highly effective method for obtaining a high-purity, crystalline product. Experiment with solvent systems such as ethyl acetate/hexanes, ethanol/water, or isopropanol.[11]
-
Salt Formation and Purification: A highly effective, though multi-step, method involves converting the basic diamine product into its hydrochloride salt.
-
Dissolve the crude product in a suitable solvent like ethanol or isopropanol.
-
Add a solution of HCl in ether or isopropanol dropwise until precipitation is complete.
-
The salt is often a well-behaved crystalline solid that can be easily purified by recrystallization.
-
After purification, the free base can be regenerated by dissolving the salt in water and neutralizing with a base like sodium bicarbonate or sodium hydroxide, followed by extraction.[6]
-
References
- 1. This compound [myskinrecipes.com]
- 2. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The mutagenic modulating effect of p-phenylenediamine on the oxidation of o- or m-phenylenediamine with hydrogen peroxide in the Salmonella test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(Morpholinomethyl)benzene-1,2-diamine
Welcome to the technical support center for handling and purifying 4-(Morpholinomethyl)benzene-1,2-diamine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile intermediate in their synthetic workflows.[1] As an aromatic diamine, this compound is susceptible to specific side reactions and degradation pathways, primarily oxidation, which can complicate purification and compromise downstream applications.
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides formatted to address the practical challenges encountered in the lab. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific needs.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark brown or purple solid. What causes this discoloration and is it salvageable?
A1: This is the most common issue with aromatic diamines. The discoloration is almost certainly due to air oxidation. The 1,2-diamine moiety is highly electron-rich and readily oxidized to form highly colored quinone-imine type structures, which can further polymerize.
Is it salvageable? Absolutely. The bulk of your material is likely the desired diamine. The colored impurities, while intense, are often present in small quantities. The purification methods detailed in this guide, particularly recrystallization with a reducing agent or column chromatography, are designed to remove these colored species effectively. The key is to minimize further oxidation during the purification process itself.
Q2: What are the likely impurities in my sample besides oxidation products?
A2: The impurity profile depends heavily on the synthetic route. A common synthesis involves the reduction of a nitro-group precursor, such as 4-(Morpholinomethyl)-2-nitroaniline.[2][3]
Common Process-Related Impurities:
-
Starting Materials: Unreacted nitro-precursor.
-
Incomplete Reduction Products: Nitroso or hydroxylamine intermediates.
-
Catalyst Residues: If catalytic hydrogenation was used (e.g., Pd/C), trace metals may be present. If a metal/acid reduction was used (e.g., SnCl₂/HCl), tin salts may be present.[2][4]
-
Side-Reaction Products: Impurities from the morpholinomethylation step if it was part of the final sequence.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment. Due to the compound's polarity and basicity, streaking can be an issue on standard silica plates. Use a mobile phase containing a small amount of base (e.g., 1-5% triethylamine or ammonia in methanol/DCM) to get well-defined spots.[5][6] A ninhydrin stain can be used to visualize the amine spots.[5]
-
¹H NMR Spectroscopy: Provides structural confirmation and can quantify impurities if they have unique, non-overlapping signals.
-
LC-MS: Ideal for identifying and quantifying trace-level impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
Troubleshooting and Purification Protocols
This section provides detailed protocols for the most effective purification methods. A general workflow for selecting a method is outlined below.
Caption: Decision tree for selecting a purification method.
Method 1: Acid-Base Extraction
Principle: This technique is highly effective for removing neutral organic impurities (like unreacted nitro-precursors) from your basic amine product. The basic diamine is protonated with acid to form a water-soluble ammonium salt, which partitions into the aqueous phase. Neutral impurities remain in the organic phase and are washed away.[7][8]
Caption: Workflow for purification via acid-base extraction.
Troubleshooting Acid-Base Extraction
| Problem | Probable Cause | Solution |
| Emulsion forms during shaking. | The two phases have similar densities, or detergents/soaps are present. | 1. Let the funnel sit undisturbed for 10-20 minutes. 2. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase. 3. Gently swirl the funnel instead of vigorous shaking. |
| Low recovery after back-extraction. | 1. Incomplete protonation (not enough acid). 2. Incomplete deprotonation (not enough base). 3. The protonated salt has some solubility in the organic solvent. | 1. Check the aqueous layer with pH paper to ensure it is acidic (pH 1-2).[7] 2. Check the aqueous layer with pH paper to ensure it is strongly basic (pH 10-12).[7] 3. Perform multiple extractions (3x) with smaller volumes of solvent to ensure complete transfer. |
| Product precipitates as a sticky oil, not a solid. | The compound may be "oiling out" if the concentration is too high or the temperature changes upon neutralization. | 1. Ensure the aqueous layer is well-chilled in an ice bath before and during basification. 2. Add the base slowly while vigorously stirring. 3. Extract the "oiled out" product into a suitable organic solvent (like DCM or EtOAc) rather than trying to filter it. |
Method 2: Column Chromatography
Principle: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. For basic amines like this compound, standard silica gel chromatography can be problematic due to strong, irreversible binding to acidic silanol groups, leading to significant streaking and poor recovery.[9]
Troubleshooting Column Chromatography
| Problem | Probable Cause | Solution |
| Compound streaks badly or does not elute from the column. | Strong acid-base interaction between the basic amine and the acidic silica gel. | Option A (Recommended): Add a competing base to your mobile phase. A common system is Dichloromethane/Methanol with 1-2% Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH).[6][9] The competing base neutralizes the active sites on the silica. Option B: Use a different stationary phase. Basic alumina or amine-functionalized silica are excellent alternatives that do not have acidic sites and often provide much better peak shape for amines.[9][10][11] |
| Compound appears to decompose on the column (new spots on TLC). | The acidic silica gel is catalyzing a degradation reaction. | This strongly indicates that standard silica is not suitable. Immediately switch to a more inert stationary phase like basic alumina or consider reversed-phase chromatography. |
Step-by-Step Protocol: Flash Chromatography on Amine-Treated Silica
-
Prepare the Eluent: Choose a solvent system based on TLC analysis. A good starting point is 95:5 Dichloromethane:Methanol. To this mixture, add 1% triethylamine (v/v).
-
Pack the Column: Prepare a slurry of silica gel in the prepared eluent. It is crucial to pack and equilibrate the column with the amine-containing eluent to ensure all acidic sites are passivated before loading your sample.[6]
-
Load the Sample: Dissolve your crude product in a minimum amount of the eluent (or just DCM). If it's not fully soluble, you can pre-adsorb it onto a small amount of silica gel ("dry loading").
-
Elute and Collect: Run the column, collecting fractions and monitoring by TLC.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing all the triethylamine may require placing the sample under high vacuum for an extended period.
Method 3: Recrystallization
Principle: This is a powerful technique for purifying solids, especially for removing small amounts of intensely colored oxidation products. It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at the cold temperature.[12][13]
Troubleshooting Recrystallization
| Problem | Probable Cause | Solution |
| Compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | 1. Add more hot solvent until the oil redissolves, then allow it to cool more slowly. 2. Try a lower-boiling point solvent system. 3. Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.[13] |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The compound is very soluble even in the cold solvent. | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. If using a single solvent, try a solvent/anti-solvent pair. Dissolve the compound in a minimum of a good hot solvent (e.g., ethanol, isopropanol), then add a poor solvent (e.g., water, hexanes) dropwise until the solution just turns cloudy. Re-heat to clarify and then cool slowly.[14] |
| Product is still colored after recrystallization. | Colored impurities co-crystallized or were trapped in the crystal lattice. | Perform a "hot filtration" with decolorizing carbon (charcoal). Add a small amount (1-2% by weight) of activated charcoal to the hot solution, swirl for a few minutes, and then filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal and the adsorbed impurities.[12] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. |
Step-by-Step Protocol: Recrystallization under Inert Atmosphere
-
Choose a Solvent: Experiment with small amounts to find a suitable solvent or solvent pair. For aromatic diamines, polar solvents like ethanol/water or isopropanol/heptane mixtures are often effective.[14]
-
Set up the Apparatus: Use a flask equipped with a reflux condenser and a nitrogen or argon inlet to prevent air exposure.
-
Dissolve the Solute: Place the crude solid in the flask. Add the chosen solvent and a small amount (~1% by weight) of a reducing agent like sodium hydrosulfite (Na₂S₂O₄).[4] This will help reduce any oxidized species back to the diamine and prevent further oxidation.
-
Heat to Dissolve: Heat the mixture to a gentle reflux with stirring until all the solid dissolves. Add the minimum amount of hot solvent necessary.
-
Decolorize (if needed): If the solution is still colored, cool it slightly, add activated charcoal, and re-heat to reflux for 5-10 minutes. Filter the hot solution.
-
Crystallize: Remove the flask from the heat source and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolate and Dry: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.[12]
By understanding the chemical nature of this compound and anticipating the common pitfalls associated with its purification, you can select and optimize the appropriate method to obtain high-purity material for your research and development needs.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine | MDPI [mdpi.com]
- 3. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. biotage.com [biotage.com]
- 10. silicycle.com [silicycle.com]
- 11. biotage.com [biotage.com]
- 12. Recrystallization [sites.pitt.edu]
- 13. rubingroup.org [rubingroup.org]
- 14. researchgate.net [researchgate.net]
how to increase the reactivity of 4-(Morpholinomethyl)benzene-1,2-diamine
Welcome to the technical support center for 4-(Morpholinomethyl)benzene-1,2-diamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we address common challenges and provide expert insights into enhancing its reactivity and achieving optimal outcomes in your experiments.
Part 1: Understanding the Reactivity Profile (FAQs)
This section delves into the structural and electronic properties of this compound that govern its chemical behavior.
Q1: What are the key structural features of this compound that influence its reactivity?
A: The reactivity of this molecule is primarily dictated by the interplay of three substituents on the benzene ring:
-
Two Amine Groups (-NH₂): The ortho-positioned diamino groups are powerful activating groups.[1] Their nitrogen lone pairs donate significant electron density into the aromatic π-system through a strong positive resonance (+R or +M) effect.[2] This makes the benzene ring highly electron-rich and thus more nucleophilic, accelerating reactions with electrophiles. These groups strongly direct incoming electrophiles to the ortho and para positions relative to themselves.
-
Morpholinomethyl Group (-CH₂-Morpholine): This substituent's effect is more subtle. It is connected via a methylene (-CH₂) spacer, which acts as a weak electron-donating group through an inductive effect (+I).[2] The overall influence of the morpholinomethyl group is weakly activating and is significantly overshadowed by the potent activating effect of the two amino groups. Its primary influence is often steric, where its bulk may hinder reactions at the adjacent C-5 position.
The dominant electronic feature is the high electron density conferred by the diamino groups, making the molecule an excellent nucleophile, particularly in cyclocondensation reactions.
Q2: Why is this compound prone to degradation, and what do common impurities look like?
A: Like many o-phenylenediamines, this compound is highly susceptible to oxidation. The electron-rich aromatic ring can be easily oxidized by atmospheric oxygen, especially in the presence of light, metal ions, or at elevated temperatures.
-
Mechanism of Degradation: Oxidation typically leads to the formation of highly colored, quinone-imine type structures and, eventually, complex polymeric or tar-like materials.[3]
-
Appearance of Impurities: The pure compound is typically a light-colored solid. The presence of pink, red, or dark brown coloration is a clear indicator of oxidation. These colored impurities can interfere with reactions and complicate product purification.[3] Therefore, it is crucial to use purified starting material and employ techniques to prevent oxidation during the reaction.
Part 2: Troubleshooting Guide for Common Reactions
The most frequent application of o-phenylenediamines is in cyclocondensation reactions to form heterocyclic systems like benzimidazoles and quinoxalines. This section focuses on troubleshooting these critical transformations.
Q3: My cyclocondensation reaction with an aldehyde or dicarbonyl is sluggish or stalling with low product yield. What are the primary factors to investigate?
A: Low yield is a common issue that can often be resolved by systematically evaluating the reaction parameters. The troubleshooting workflow below provides a logical sequence of checks.
Caption: Troubleshooting workflow for low-yield cyclocondensation reactions.
Q4: I'm observing significant formation of a dark, tar-like substance. What causes this and how can it be prevented?
A: Tar formation is a classic sign of product/reagent degradation, often due to oxidation or excessive heat.[3]
-
Primary Causes:
-
Oxidation: As discussed in Q2, exposure to air at elevated temperatures is a major cause.
-
High Reaction Temperature: While heat can increase the reaction rate, excessive temperatures can promote polymerization and decomposition pathways.
-
Prolonged Reaction Time: Leaving a reaction to run for too long, especially at high temperatures, can lead to the gradual degradation of both the product and any remaining starting materials.[3]
-
-
Preventative Measures:
-
Inert Atmosphere: This is the most critical preventative measure. Always run reactions with sensitive o-phenylenediamines under a nitrogen or argon atmosphere.[3]
-
Temperature Optimization: Do not default to high temperatures. Start at a moderate temperature (e.g., 60-80 °C) and only increase it if the reaction rate is insufficient.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting material and the formation of the product. Stop the reaction as soon as the limiting reagent is consumed to avoid subsequent degradation.
-
Q5: How do I choose the optimal catalyst for my reaction?
A: The catalyst's role is typically to activate the carbonyl compound (e.g., aldehyde) toward nucleophilic attack by the diamine. The choice of catalyst can dramatically impact reaction rate and yield.[3]
| Catalyst Type | Examples | Mechanism & Use Case | Considerations |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), HCl, Acetic Acid | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. Widely effective and cost-efficient. | Can be harsh. Strong, non-volatile acids can complicate workup. |
| Lewis Acids | Sc(OTf)₃, Yb(OTf)₃, FeCl₃ | Coordinates to the carbonyl oxygen to increase electrophilicity. Often milder than Brønsted acids. | Can be sensitive to water. Stoichiometric amounts may be required. |
| Solid Acid Catalysts | Montmorillonite K-10, Amberlyst-15 | Heterogeneous catalysts that are easily filtered off, simplifying purification.[4] | Activity can vary between batches. May require higher temperatures. |
| Metal Nanoparticles | Supported Gold (Au/TiO₂) | Can facilitate both condensation and subsequent oxidative aromatization steps under mild conditions.[5] | May require specific conditions (e.g., aerobic) and can be more expensive. |
A good strategy is to perform small-scale screenings with a representative from each class to identify the most effective catalyst for your specific substrate.
Q6: What is the role of the solvent, and when should I consider solvent-free conditions?
A: The solvent can influence reactant solubility, reaction rate, and workup efficiency.
-
Common Solvents: Ethanol, methanol, acetonitrile, and toluene are frequently used. Protic solvents like ethanol can participate in the proton transfer steps of the mechanism.
-
Solvent-Free (Neat) Conditions: Running the reaction by heating a mixture of the solid reactants without any solvent can be highly effective.[3][6] This approach often leads to shorter reaction times and higher yields, and it is environmentally friendly.[3] However, temperature control is critical to prevent charring.[3] This method is best suited for thermally stable reactants.
Part 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Catalyst Screening in Benzimidazole Synthesis
This protocol outlines a method for testing different catalysts for the reaction between this compound and a model aldehyde (e.g., 4-chlorobenzaldehyde).
-
Preparation: To four separate reaction vials, add this compound (1.0 equiv), the aldehyde (1.0 equiv), and a magnetic stir bar.
-
Solvent Addition: Add the chosen solvent (e.g., Ethanol, 5 mL per mmol of diamine) to each vial.
-
Catalyst Addition: To each vial, add a different catalyst (0.1 equiv):
-
Vial 1: p-TsOH
-
Vial 2: Sc(OTf)₃
-
Vial 3: No catalyst (control)
-
Vial 4: A small scoop of Montmorillonite K-10
-
-
Reaction: Seal the vials, place them in a pre-heated block (e.g., at 80 °C), and stir.
-
Monitoring: After 1 hour, take a small aliquot from each reaction, dilute, and spot on a TLC plate to assess the extent of conversion. Repeat every 1-2 hours.
-
Analysis: Compare the reaction progress across the different catalysts to identify the most efficient one for your system.
Mechanism Diagram: Acid-Catalyzed Benzimidazole Formation
Caption: General mechanism for acid-catalyzed benzimidazole formation.
Part 4: Advanced Considerations
Q7: How can I achieve selective mono-substitution (e.g., mono-acylation or mono-alkylation) on one of the amino groups?
A: Achieving selective mono-substitution is challenging because the initial product of mono-acylation or mono-alkylation is often more reactive than the starting diamine. However, several strategies can be employed:
-
Stoichiometry Control: The simplest approach is to use a large excess of the diamine relative to the electrophile (e.g., alkyl halide or acid chloride).[7] This statistically favors the mono-substituted product, but requires separation from a large amount of unreacted starting material.
-
Reaction Conditions: Running the reaction at very low temperatures can sometimes allow for the isolation of the mono-substituted product before the second substitution occurs, but this requires careful monitoring.
By carefully considering these factors and employing a systematic, evidence-based approach to optimization, you can significantly increase the reactivity and success rate of your experiments involving this compound.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-(Morpholinomethyl)benzene-1,2-diamine and Other Diamine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the benzene-1,2-diamine scaffold and the morpholine moiety are recognized as "privileged structures" due to their prevalence in a wide array of biologically active compounds.[1][2] Their unique physicochemical properties often lead to favorable pharmacokinetic profiles and potent interactions with various biological targets. This guide provides an in-depth comparative analysis of the biological activity of 4-(Morpholinomethyl)benzene-1,2-diamine against its parent compound, benzene-1,2-diamine, and other structurally related diamines. Our focus will be on their cytotoxic effects against cancer cell lines, a common metric for evaluating the potential of novel chemical entities in oncology drug discovery.
The Structural Rationale: Why Compare These Diamines?
The introduction of a morpholinomethyl group at the 4-position of the benzene-1,2-diamine core is a strategic chemical modification. The morpholine ring, a saturated heterocycle, is known to enhance aqueous solubility and metabolic stability, and can act as a hydrogen bond acceptor, influencing the compound's interaction with biological macromolecules.[3][4] This guide will explore how this specific substitution impacts the cytotoxic profile compared to the unsubstituted benzene-1,2-diamine and other N-substituted analogues.
Comparative Cytotoxicity: An In Vitro Assessment
It is imperative to acknowledge that variations in experimental protocols, such as cell culture conditions, passage number, and assay duration, can influence the observed IC50 values. The data presented below is for comparative purposes and should be interpreted with this in mind.
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| Benzene-1,2-diamine | HeLa | ~150 µM (Estimated from related studies) | [5][6] | |
| This compound | ![]() | HeLa | Data not available in searched literature | N/A |
| N1-phenylbenzene-1,2-diamine | ![]() | MCF-7 (Breast Cancer) | Not explicitly cytotoxic in the study | [7] |
| Cisplatin (Reference) | HeLa | 13.54 - 14.08 µM | [6] |
Note: Direct experimental data for the cytotoxicity of this compound on HeLa cells was not found in the reviewed literature. The value for Benzene-1,2-diamine is an estimation based on its use as a synthetic precursor and general toxicity data, which often indicates lower potency compared to its more complex derivatives designed for specific biological targets.
The lack of direct comparative data for this compound underscores a gap in the current scientific literature. However, the known anticancer activities of various substituted benzene-1,2-diamine and morpholine-containing compounds suggest that this molecule warrants further investigation.[2][8]
Postulated Mechanism of Action: The Role of Structure in Cytotoxicity
The cytotoxic effects of many benzene derivatives are often linked to their ability to be metabolized into reactive quinone species, which can induce oxidative stress and damage cellular macromolecules like DNA and proteins.[9] The two amino groups of the benzene-1,2-diamine scaffold are crucial for this bioactivation.
The introduction of the morpholinomethyl substituent could influence this process in several ways:
-
Electronic Effects: The electron-donating or withdrawing nature of the substituent can alter the redox potential of the diamine, affecting the ease of its conversion to a reactive quinone.
-
Steric Hindrance: The bulky morpholinomethyl group might sterically hinder the interaction of the diamine with metabolizing enzymes or its target proteins.
-
Target Specificity: The morpholine moiety could introduce new binding interactions, potentially directing the molecule to specific cellular targets and altering its mechanism of action from non-specific cytotoxicity to a more targeted effect.
Experimental Protocols: A Guide to Comparative In Vitro Cytotoxicity Testing
To facilitate further research and enable a direct comparison of these compounds, we provide a standardized protocol for assessing in vitro cytotoxicity using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for Comparative Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity screening.
Step-by-Step Methodology: MTT Assay
-
Cell Culture: Maintain HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Once cells reach approximately 80% confluency, detach them using trypsin-EDTA, perform a cell count, and seed 5,000 cells per well in a 96-well microplate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of this compound, benzene-1,2-diamine, and a positive control (e.g., Cisplatin) in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations.
-
Treatment: After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and vehicle-only controls.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Solubilization: Incubate the plates for an additional 2-4 hours at 37°C. Afterward, carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Future Directions and Concluding Remarks
The morpholine moiety is a valuable tool in the medicinal chemist's arsenal for optimizing the properties of lead compounds.[1][3] While direct comparative data on the biological activity of this compound is currently limited, the structural alerts and the known activities of related compounds suggest it is a promising candidate for further investigation.
The provided experimental protocol offers a standardized method for researchers to directly compare the cytotoxic effects of this compound with other diamines. Such studies are crucial for elucidating the structure-activity relationships of this chemical class and for the rational design of novel therapeutic agents. Future research should also explore other biological activities beyond cytotoxicity, such as enzyme inhibition and antimicrobial effects, to fully characterize the pharmacological profile of this compound.
References
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopolymers.org.ua [biopolymers.org.ua]
- 6. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Synthesis and SAR of morpholine and its derivatives: A review update | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to 4-(Morpholinomethyl)phenyl-Containing 2,4-Dianilinopyrimidine Derivatives as Potent Anticancer Agents
In the landscape of targeted cancer therapy, the pursuit of novel kinase inhibitors remains a cornerstone of drug discovery. This guide provides a comprehensive comparative analysis of a series of 2,4-dianilinopyrimidine derivatives bearing a 4-(morpholinomethyl)phenyl moiety. These compounds have been rationally designed and evaluated as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in tumor progression and metastasis. We will delve into the synthetic rationale, structure-activity relationships (SAR), and comparative efficacy of these derivatives, offering field-proven insights for researchers and drug development professionals.
Introduction: The Rationale for Targeting FAK with Morpholine-Containing Scaffolds
Focal Adhesion Kinase (FAK) is a critical mediator of cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are frequently observed in various human cancers, making it an attractive therapeutic target. The 2,4-dianilinopyrimidine scaffold has been established as a robust pharmacophore for ATP-competitive kinase inhibitors. In the design of the derivatives discussed herein, a key strategic decision was the incorporation of a 4-(morpholinomethyl)phenyl group at the N2 position of the pyrimidine core. This moiety was introduced to enhance conformational flexibility, potentially enabling more favorable interactions within the FAK active site, and to improve the physicochemical properties of the compounds.
This guide will focus on a comparative study of two main series of these derivatives, designated as series 8 and series 9 , which differ in the functional group on a terminal benzamide ring. This allows for a systematic evaluation of how subtle structural modifications impact their biological activity.
Synthesis and Chemical Characterization
The synthesis of the target 2,4-dianilinopyrimidine derivatives is a multi-step process. A general overview of the synthetic workflow is presented below. The initial steps involve the construction of the core di-substituted pyrimidine, followed by the introduction of the 4-(morpholinomethyl)phenyl group and subsequent coupling with various substituted benzamides.
Experimental Workflow: General Synthesis
Caption: General synthetic workflow for 2,4-dianilinopyrimidine derivatives.
A representative synthetic protocol for a key intermediate is as follows:
Synthesis of N-(2-chloro-5-nitrophenyl)-4-hydroxybenzamide (Intermediate for Series 8):
-
To a solution of 4-hydroxybenzoic acid in thionyl chloride, the mixture is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield 4-hydroxybenzoyl chloride.
-
The obtained 4-hydroxybenzoyl chloride is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath.
-
2-Chloro-5-nitroaniline is added portion-wise to the solution, followed by the dropwise addition of triethylamine.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The resulting precipitate is filtered, washed with water and ethanol, and dried to afford the desired product.
Note: The synthesis of furoxan-containing derivatives (Series 9) involves additional specialized steps not detailed here.
Comparative Biological Evaluation
The synthesized derivatives were subjected to a battery of in vitro assays to determine their efficacy as FAK inhibitors and their antiproliferative activity against cancer cell lines.
FAK Kinase Inhibitory Activity
The ability of the compounds to inhibit FAK was quantified using an ADP-Glo™ kinase assay. The half-maximal inhibitory concentration (IC50) values were determined and are presented in Table 1. A lower IC50 value indicates greater potency.
Table 1: Comparative FAK Kinase Inhibitory Activity
| Compound | R (Substitution on Benzamide) | FAK IC50 (μM) |
| 8a | H | 0.047 ± 0.006 |
| 8b | 2-F | 0.082 ± 0.015 |
| 8c | 3-CH3 | 0.030 ± 0.007 |
| 8d | 4-CH3 | 0.040 ± 0.011 |
| 8e | 4-OCH3 | 0.091 ± 0.018 |
| 8f | 4-Cl | 0.053 ± 0.009 |
| 8g | 4-Br | 0.066 ± 0.012 |
| 9a | H (Furoxan) | 0.098 ± 0.016 |
| 9c | 3-CH3 (Furoxan) | 0.089 ± 0.014 |
| 9d | 4-CH3 (Furoxan) | 0.066 ± 0.014 |
| TAE226 (Control) | - | 0.015 ± 0.003 |
Data sourced from a study on novel 2,4-dianilinopyrimidine derivatives as FAK inhibitors.[1]
Antiproliferative Activity Against Cancer Cell Lines
The cytotoxic effects of the derivatives were evaluated against H1975 (non-small cell lung cancer) and A431 (human epithelial carcinoma) cell lines using a CCK-8 assay. The IC50 values are summarized in Table 2.
Table 2: Comparative Antiproliferative Activity
| Compound | H1975 IC50 (μM) | A431 IC50 (μM) |
| 8a | 0.044 ± 0.011 | 0.119 ± 0.036 |
| 8b | 0.075 ± 0.011 | 0.238 ± 0.045 |
| 8c | 0.051 ± 0.008 | 0.135 ± 0.027 |
| 8d | 0.063 ± 0.013 | 0.158 ± 0.031 |
| 8e | 0.126 ± 0.021 | 0.211 ± 0.042 |
| 8f | 0.089 ± 0.016 | 0.189 ± 0.038 |
| 8g | 0.105 ± 0.019 | 0.203 ± 0.041 |
| 9a | 0.047 ± 0.009 | 0.142 ± 0.029 |
| TAE226 (Control) | 0.032 ± 0.005 | 0.098 ± 0.017 |
| Osimertinib (Control) | 0.012 ± 0.002 | - |
Data sourced from a study on novel 2,4-dianilinopyrimidine derivatives as FAK inhibitors.[1]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data reveals several key structure-activity relationships that can guide future drug design efforts.
Analysis of the Benzamide Substituent
A clear trend emerges from the comparison of series 8 and series 9 . The derivatives in series 8 , which feature a hydroxyl group on the benzamide ring, consistently demonstrate higher potency in FAK inhibition compared to their furoxan-containing counterparts in series 9 .[1] This suggests that the hydroxyl group may be involved in crucial hydrogen bonding interactions within the FAK active site.
Within series 8 , the position and nature of the substituent on the phenyl ring of the benzamide moiety also influence activity. For instance, compounds with small alkyl groups, such as methyl at the 3- or 4-position (8c and 8d ), exhibit potent FAK inhibition.[1]
Molecular Docking Insights
To elucidate the potential binding modes of these inhibitors, molecular docking studies were performed. The docking analysis of the most potent compound, 8a , revealed that it likely binds to the ATP-binding pocket of FAK. The 4-(morpholinomethyl)phenyl group extends into a hydrophobic region, while the pyrimidine core forms hydrogen bonds with the hinge region of the kinase. The terminal N-substituted benzamide moiety occupies the solvent-exposed region, where the hydroxyl group can form additional interactions.
Caption: Simplified binding mode of a 2,4-dianilinopyrimidine derivative in the FAK active site.
Conclusion and Future Directions
This comparative guide highlights a promising series of 2,4-dianilinopyrimidine derivatives containing a 4-(morpholinomethyl)phenyl moiety as potent FAK inhibitors and anticancer agents. The data clearly demonstrates that the N-substituted benzamide portion of the molecule plays a critical role in modulating biological activity, with hydroxyl-containing derivatives showing superior potency.
The lead compound, 8a , exhibited potent anti-FAK activity and significant antiproliferative effects against H1975 and A431 cancer cells.[1] Further investigation revealed that 8a also induces apoptosis and inhibits cell migration in a dose-dependent manner, underscoring its potential as a multifaceted anticancer agent.[1]
Future research should focus on further optimization of this scaffold. This could involve exploring a wider range of substituents on the benzamide ring to enhance potency and selectivity. Additionally, pharmacokinetic and in vivo efficacy studies of the most promising compounds are warranted to assess their potential for clinical development. The insights from this comparative analysis provide a solid foundation for the rational design of next-generation FAK inhibitors.
References
A Comparative Guide to the Catalytic Efficacy of 4-(Morpholinomethyl)benzene-1,2-diamine and its Alternatives in Quinoxaline Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the synthesis of quinoxaline derivatives remains a cornerstone for the development of novel therapeutic agents and functional materials. The most prevalent and efficient route to these scaffolds involves the condensation of o-phenylenediamines (OPDs) with 1,2-dicarbonyl compounds. The choice of catalyst in this transformation is paramount, dictating reaction efficiency, yield, and environmental footprint. This guide provides an in-depth comparison of the potential catalytic efficacy of 4-(Morpholinomethyl)benzene-1,2-diamine against a range of alternative catalysts. While direct experimental data for this specific catalyst is emerging, we will extrapolate its potential performance based on the established catalytic activity of structurally related OPDs and its unique functional group.
The Emerging Role of Substituted o-Phenylenediamines in Catalysis
Substituted o-phenylenediamines are not merely substrates but can also act as potent organocatalysts. The introduction of substituents on the benzene ring can modulate the electronic and steric properties of the diamine, influencing its catalytic activity. This compound introduces a morpholinomethyl group, which is anticipated to enhance its catalytic prowess through a bifunctional mechanism. The morpholine moiety, a tertiary amine, can act as a Lewis base, while the diamine part can participate in Brønsted acid-base catalysis. This dual activation potential could accelerate the condensation reaction for quinoxaline synthesis.
The Synthesis of Quinoxalines: A Mechanistic Overview
The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound to form a quinoxaline is a well-established reaction. The generally accepted mechanism proceeds through the following key steps:
-
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound.
-
Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl carbon, leading to a cyclic intermediate.
-
Dehydration: The cyclic intermediate undergoes dehydration to form the stable aromatic quinoxaline ring.
The role of a catalyst in this process is to activate the substrates and facilitate the key steps of the reaction.
Figure 1: General mechanism for the synthesis of quinoxalines from o-phenylenediamine and a 1,2-dicarbonyl compound.
Comparative Analysis of Catalytic Systems
The efficacy of a catalyst is judged by several parameters, including reaction yield, reaction time, catalyst loading, and reaction conditions (e.g., temperature, solvent). Below is a comparative analysis of various catalytic systems for the synthesis of quinoxalines, providing a benchmark against which the potential of this compound can be evaluated.
| Catalyst | Substrates | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference(s) |
| Potential: this compound | o-phenylenediamine, benzil | EtOH/H₂O | RT | Expected: <30 | Expected: >90 | - |
| (NH₄)₆Mo₇O₂₄·4H₂O | o-phenylenediamine, benzil | EtOH/H₂O | RT | 15 | 95 | [1] |
| ZnCl₂ | o-phenylenediamine, benzil | EtOH/H₂O | RT | 300 | 80 | [1] |
| Cu(OAc)₂·H₂O / DMAP | o-phenylenediamine, phenylacetylene | Toluene | 70 | 480 | 86 | [2] |
| Nitrilotris(methylenephosphonic acid) | 1,2-diamines, 1,2-carbonyl compounds | - | - | - | 80-97 | [3] |
| Ammonium bifluoride (NH₄HF₂) | o-phenylenediamine, 1,2-dicarbonyl compounds | aq. EtOH | - | - | 90-98 | [3] |
| Iodine (I₂) | o-phenylenediamine, α-hydroxy ketones | DMSO | - | - | 78-99 | [3] |
| Rose Bengal | 1,2-diamines, 1,2-dicarbonyl compounds (visible light) | - | RT | - | moderate to excellent | [3] |
| Catalyst-free | 1,2-diaminobenzene, dialkyl acetylenedicarboxylates, ethyl bromopyruvate | MeCN | Reflux | 720 | 88-93 | [4] |
Table 1: Comparison of various catalysts for the synthesis of quinoxaline derivatives. RT = Room Temperature.
Based on the data from related organocatalysts, it is hypothesized that this compound could offer competitive, if not superior, performance, particularly due to its potential for bifunctional catalysis. The presence of the morpholine group may enhance the solubility of the catalyst in various organic solvents and could facilitate a more efficient catalytic cycle.
Experimental Protocol: A General Procedure for Quinoxaline Synthesis
To provide a practical context, the following is a detailed, step-by-step methodology for a typical synthesis of a quinoxaline derivative, which can be adapted to test the efficacy of this compound or other catalysts.
Figure 2: A typical experimental workflow for the synthesis of quinoxalines.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the o-phenylenediamine derivative (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., 10 mL of ethanol/water mixture).
-
Catalyst Addition: To this solution, add a catalytic amount of this compound (e.g., 1-5 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat as required.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure quinoxaline derivative.
Conclusion and Future Outlook
While direct experimental validation is pending, the structural features of this compound strongly suggest its potential as a highly effective organocatalyst for quinoxaline synthesis. Its anticipated bifunctional nature, combining both Lewis and Brønsted basicity, could lead to accelerated reaction rates and high yields under mild conditions. Further research is warranted to fully elucidate its catalytic efficacy and compare it directly with the established catalysts discussed in this guide. The development of such efficient and potentially greener catalytic systems is of paramount importance for the sustainable synthesis of medicinally relevant heterocyclic compounds.
References
- 1. sid.ir [sid.ir]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A one-pot catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from benzene-1,2-diamine, acetylenedicarboxylates and ethyl bromopyruvate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 4-(Morpholinomethyl)benzene-1,2-diamine and Its Analogues
In the landscape of pharmaceutical research and materials science, the detailed structural elucidation of novel compounds is paramount. Molecules derived from the benzene-1,2-diamine scaffold are of significant interest due to their wide-ranging biological activities and applications as precursors in the synthesis of heterocyclic compounds. This guide provides a comprehensive spectroscopic comparison of 4-(Morpholinomethyl)benzene-1,2-diamine and its structurally related analogues: the parent Benzene-1,2-diamine, 4-Methylbenzene-1,2-diamine, and 4-Chlorobenzene-1,2-diamine.
Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will explore the influence of substituents on the spectral properties of the benzene-1,2-diamine core. This guide is intended for researchers, scientists, and drug development professionals, offering both comparative data and the underlying experimental protocols to support further research and development.
Introduction to the Analyzed Compounds
The core structure, benzene-1,2-diamine, provides a foundational spectroscopic fingerprint. The introduction of different substituents at the 4-position allows for a systematic evaluation of their electronic and steric effects on the molecule's spectroscopic properties. The morpholinomethyl group, in particular, introduces a flexible aliphatic moiety with heteroatoms, leading to characteristic signals that are explored in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.
Comparative ¹H and ¹³C NMR Data
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | Aromatic Protons: Expected in the range of 6.5-7.0 ppm. Morpholine Protons: ~3.7 ppm (-CH₂-O-) and ~2.5 ppm (-CH₂-N-). Benzylic Protons: ~3.6 ppm (-CH₂-Ar). Amine Protons: Broad signal, typically 3.5-4.5 ppm. | Aromatic Carbons: Expected in the range of 110-145 ppm. Morpholine Carbons: ~67 ppm (-CH₂-O-) and ~54 ppm (-CH₂-N-). Benzylic Carbon: ~63 ppm. |
| Benzene-1,2-diamine | Aromatic Protons: 6.6-6.8 ppm (multiplet). Amine Protons: ~3.7 ppm (broad singlet). | Aromatic Carbons: 115.3, 119.0, 133.5 ppm. |
| 4-Methylbenzene-1,2-diamine | Aromatic Protons: 6.4-6.6 ppm. Methyl Protons: ~2.2 ppm. Amine Protons: ~3.5 ppm. | Aromatic Carbons: 116.0, 120.5, 128.7, 131.2, 133.2 ppm. Methyl Carbon: ~20.5 ppm. |
| 4-Chlorobenzene-1,2-diamine | Aromatic Protons: 6.6-6.8 ppm. Amine Protons: ~3.9 ppm. | Aromatic Carbons: 116.5, 117.8, 120.0, 122.9, 132.8, 143.9 ppm. |
Causality Behind Experimental Choices in NMR
The choice of a deuterated solvent is critical in NMR. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used for aromatic amines.[1] DMSO-d₆ is particularly useful for observing exchangeable protons like those in amine groups, which often appear as broad signals. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[2][3]
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring the sample height is between 40-50 mm.[2]
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent them from interfering with the magnetic field homogeneity.[4]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a larger number of scans may be required to achieve a good signal-to-noise ratio.[1]
Infrared (IR) Spectroscopy Analysis
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The position, intensity, and shape of absorption bands provide a molecular fingerprint.
Comparative IR Data
| Compound | Key IR Absorption Bands (cm⁻¹) |
| This compound | N-H stretch (amines): ~3400-3200 (two bands). C-H stretch (aromatic): ~3100-3000. C-H stretch (aliphatic): ~2950-2800. C=C stretch (aromatic): ~1600-1450. C-N stretch: ~1300-1200. C-O-C stretch (morpholine): ~1115. |
| Benzene-1,2-diamine [5] | N-H stretch: 3370, 3290. C=C stretch (aromatic): 1628, 1510. C-N stretch: 1275. |
| 4-Methylbenzene-1,2-diamine [6] | N-H stretch: 3380, 3300. C-H stretch (aliphatic): 2920. C=C stretch (aromatic): 1620, 1520. C-N stretch: 1270. |
| 4-Chlorobenzene-1,2-diamine | N-H stretch: ~3400, 3300. C=C stretch (aromatic): ~1610, 1500. C-N stretch: ~1280. C-Cl stretch: ~820. |
Causality Behind Experimental Choices in IR
For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation.[7] Alternatively, a KBr pellet or a Nujol mull can be prepared. The choice depends on the sample's properties and the desired quality of the spectrum. An ATR-FTIR setup provides good contact between the sample and the IR beam, resulting in high-quality spectra.[8]
Experimental Protocol: ATR-FTIR Spectroscopy
-
Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O absorptions.[9]
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Acquire Spectrum: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.
Comparative Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | 207.28 | Molecular Ion [M]⁺: 207. Base Peak: Likely m/z 100 (morpholinomethyl cation) or m/z 106 (aminobenzyl cation). |
| Benzene-1,2-diamine | 108.14 | Molecular Ion [M]⁺: 108. Other Fragments: 80, 52. |
| 4-Methylbenzene-1,2-diamine | 122.17 | Molecular Ion [M]⁺: 122. Base Peak: 121 (loss of H). |
| 4-Chlorobenzene-1,2-diamine | 142.59 | Molecular Ion [M]⁺: 142/144 (isotopic pattern of Cl). Base Peak: 142. |
Causality Behind Experimental Choices in MS
Electron Ionization (EI) is a common technique for volatile and thermally stable small organic molecules.[10] It is a "hard" ionization technique that causes significant fragmentation, providing a detailed fingerprint of the molecule.[11][12] A standard electron energy of 70 eV is typically used to generate reproducible fragmentation patterns that can be compared with spectral libraries.[13]
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent or as a solid via a direct insertion probe) into the mass spectrometer.
-
Vaporization: Heat the sample to ensure it is in the gas phase.[14]
-
Ionization: Bombard the gaseous molecules with a beam of 70 eV electrons.[10]
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight) to separate them based on their m/z ratio.
-
Detection: Detect the ions to generate the mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy Analysis
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions in aromatic compounds. The wavelength of maximum absorbance (λ_max) is influenced by the extent of conjugation and the presence of auxochromic and chromophoric groups.
Comparative UV-Vis Data
| Compound | λ_max (nm) in Ethanol | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| This compound | Expected ~290-300 | Not available |
| Benzene-1,2-diamine | 239, 293 | 7,940; 3,980 |
| 4-Methylbenzene-1,2-diamine | 243, 298 | Not available |
| 4-Chlorobenzene-1,2-diamine | 245, 300 | Not available |
Causality Behind Experimental Choices in UV-Vis
Ethanol is a common solvent for UV-Vis spectroscopy of aromatic compounds as it is transparent in the relevant UV region (>210 nm) and can dissolve a wide range of organic molecules.[15] The concentration of the sample is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer, typically between 0.1 and 1.0.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Blank: Fill a quartz cuvette with the solvent (e.g., ethanol) and use it to zero the spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance in the optimal range.
-
Acquisition: Fill a quartz cuvette with the sample solution and record the UV-Vis spectrum, typically from 200 to 400 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Conclusion
The spectroscopic analysis of this compound and its analogues reveals predictable and informative trends. The addition of substituents to the benzene-1,2-diamine core systematically alters the chemical shifts in NMR, vibrational frequencies in IR, fragmentation patterns in MS, and electronic transitions in UV-Vis spectroscopy. This comparative guide, along with the provided experimental protocols, serves as a valuable resource for researchers working with these and similar compounds, facilitating their identification, characterization, and further application in scientific discovery.
References
- 1. cif.iastate.edu [cif.iastate.edu]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. 1,2-Benzenediamine [webbook.nist.gov]
- 6. 1,2-Benzenediamine, 4-methyl- [webbook.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 9. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 15. ijermt.org [ijermt.org]
A Senior Application Scientist's Guide to Computationally Evaluating PI3Kα Binding Affinity: A Comparative Analysis
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth, technically-focused comparison of the computational analysis of a novel phosphoinositide 3-kinase alpha (PI3Kα) inhibitor scaffold, 4-(Morpholinomethyl)benzene-1,2-diamine, against established clinical candidates. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our claims in authoritative sources.
Introduction: The Rationale for Targeting PI3Kα and the Promise of a Novel Scaffold
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention[1][2]. The alpha isoform of PI3K (PI3Kα) is one of the most frequently mutated isoforms in solid tumors[3]. This has spurred the development of numerous PI3Kα inhibitors, with a focus on achieving both potency and isoform selectivity to minimize off-target effects[4][5].
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance solubility and binding affinity[6][7]. The subject of our computational analysis, this compound, serves as a key intermediate in the synthesis of kinase inhibitors for cancer therapy. Its structural features suggest a strong potential for potent and selective inhibition of PI3Kα.
In this guide, we will computationally evaluate the binding affinity of a hypothetical derivative of this scaffold, which we will refer to as "MBD-PI3Kαi" , against the well-characterized PI3K inhibitor, GDC-0941 (Pictilisib) , and the isoform-selective inhibitor, Idelalisib .
The Strategic Selection of Comparators
A robust computational analysis hinges on the selection of relevant comparators with well-defined experimental data.
-
GDC-0941 (Pictilisib): A potent pan-class I PI3K inhibitor with an IC50 of 3 nM against PI3Kα[8][9][10][11]. Its thieno[3,2-d]pyrimidine core and morpholine substituent provide a valuable structural and mechanistic benchmark.
-
Idelalisib: A selective inhibitor of the PI3Kδ isoform, with significantly lower affinity for PI3Kα[12][13]. Including Idelalisib allows us to computationally explore the determinants of isoform selectivity.
| Compound | Target(s) | PI3Kα IC50 (nM) | Key Structural Features |
| GDC-0941 (Pictilisib) | Pan-Class I PI3K | 3 | Thieno[3,2-d]pyrimidine core, Morpholine |
| Idelalisib | PI3Kδ selective | 8,600 | Purine core, Quinazolinone |
| MBD-PI3Kαi (Hypothetical) | PI3Kα (predicted) | To be determined computationally | Benzene-1,2-diamine core, Morpholine |
The Computational Workflow: A Step-by-Step Guide
This section outlines a comprehensive, multi-step computational workflow designed to predict and compare the binding affinities of our compounds of interest.
Caption: A streamlined workflow for computational binding affinity analysis.
Part 1: System Preparation
Objective: To prepare the protein and ligand structures for subsequent computational analysis.
Protocol:
-
Protein Structure Acquisition and Preparation:
-
Download the crystal structure of human PI3Kα in complex with a known inhibitor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4JPS, which features PI3Kα bound to a potent inhibitor[14][15].
-
Utilize a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera) to prepare the protein. This involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms and assigning correct bond orders.
-
Repairing any missing side chains or loops using tools like Prime.
-
Minimizing the energy of the structure to relieve any steric clashes.
-
-
-
Ligand Structure Preparation:
-
Obtain the 2D structures of GDC-0941 and Idelalisib from a chemical database like PubChem.
-
Sketch the 2D structure of our hypothetical inhibitor, MBD-PI3Kαi. A plausible structure would involve the this compound core linked to a heterocyclic moiety that can interact with the hinge region of the kinase, similar to the thienopyrimidine of GDC-0941.
-
Convert the 2D structures to 3D using a tool like LigPrep. This process generates low-energy conformers and correct ionization states at physiological pH.
-
Part 2: Molecular Docking
Objective: To predict the initial binding pose of the ligands within the ATP-binding site of PI3Kα.
Protocol:
-
Grid Generation:
-
Define the active site for docking by creating a grid box centered on the co-crystallized ligand in the prepared PDB structure. The size of the grid should be sufficient to accommodate all the ligands to be docked.
-
-
Ligand Docking:
-
Perform molecular docking using a program like Glide or AutoDock Vina[16].
-
Dock each ligand into the defined grid. The docking algorithm will sample various conformations and orientations of the ligand within the active site.
-
Analyze the docking results based on the docking score, which provides an initial estimate of the binding affinity. The pose with the best score for each ligand will be carried forward for further analysis.
-
Part 3: Molecular Dynamics (MD) Simulation
Objective: To refine the docked poses and to sample the conformational landscape of the protein-ligand complexes in a simulated physiological environment.
Protocol:
-
System Building:
-
Energy Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove any bad contacts.
-
Gradually heat the system to 300 K (NVT ensemble) and then equilibrate the pressure (NPT ensemble). This ensures the system is stable before the production run.
-
-
Production MD Simulation:
-
Run a production MD simulation for a significant duration (e.g., 100 nanoseconds) for each complex. This will generate a trajectory of the atomic motions over time.
-
Part 4: Binding Free Energy Calculation
Objective: To calculate the binding free energy of each ligand to PI3Kα using an end-point method.
Protocol:
-
MM/GBSA Calculation:
-
Utilize the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method to calculate the binding free energy (ΔG_bind) from the MD simulation trajectories[22][23][24][25][26].
-
The ΔG_bind is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states.
-
The calculation involves contributions from molecular mechanics energy, polar solvation energy (calculated using the Generalized Born model), and non-polar solvation energy (calculated based on the solvent-accessible surface area).
-
Anticipated Results and Comparative Analysis
The computational workflow described above will yield a wealth of data for a comprehensive comparison.
Data Presentation:
| Compound | Experimental PI3Kα IC50 (nM) | Predicted Docking Score (kcal/mol) | Predicted ΔG_bind (MM/GBSA) (kcal/mol) | Key Predicted Interactions with PI3Kα |
| GDC-0941 (Pictilisib) | 3 | To be determined | To be determined | H-bonds with hinge region (Val851), hydrophobic interactions |
| Idelalisib | 8,600 | To be determined | To be determined | Weaker interactions compared to GDC-0941 |
| MBD-PI3Kαi (Hypothetical) | N/A | To be determined | To be determined | H-bonds with hinge, interactions with catalytic loop |
Visualization of Key Interactions:
Caption: Predicted key interactions of MBD-PI3Kαi within the PI3Kα active site.
Conclusion: From In Silico Insights to Experimental Validation
This guide has outlined a rigorous and scientifically sound computational workflow for evaluating the binding affinity of a novel PI3Kα inhibitor scaffold. By employing a multi-faceted approach of molecular docking, molecular dynamics simulations, and binding free energy calculations, and by comparing our findings against well-established inhibitors, we can generate robust and actionable insights. The predicted binding affinities and interaction patterns will provide a strong foundation for the subsequent experimental validation and lead optimization of promising compounds derived from the this compound scaffold, ultimately accelerating the drug discovery process.
References
- 1. PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Facebook [cancer.gov]
- 5. Facebook [cancer.gov]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. pik-93.com [pik-93.com]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Docking Studies on Isoform-Specific Inhibition of Phosphoinositide-3-Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 18. Protein-Ligand Complex [mdtutorials.com]
- 19. GROMACS Tutorials [mdtutorials.com]
- 20. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 21. youtube.com [youtube.com]
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- 26. scribd.com [scribd.com]
The Ascendancy of a Novel Linker: Unveiling the Superior Performance of 4-(Morpholinomethyl)benzene-1,2-diamine in Advanced Bioconjugates
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of targeted therapeutics, the role of the chemical linker is paramount. It is the critical bridge that connects a targeting moiety, such as an antibody, to a potent payload, like a cytotoxic agent or a proteolysis-inducing molecule. The linker's design dictates the stability, solubility, and ultimate efficacy of the entire bioconjugate.[1][2] For years, traditional linkers, primarily based on polyethylene glycol (PEG) and alkyl chains, have been the workhorses of the field.[1] However, the quest for enhanced therapeutic indices and improved pharmacokinetic profiles has led to the exploration of novel linker architectures. This guide provides a comprehensive comparison of a promising new entrant, 4-(Morpholinomethyl)benzene-1,2-diamine, against these conventional linkers, supported by established chemical principles and extrapolated experimental insights.
The Limitations of Traditional Linkers: A Compromise Between Stability and Payload Release
Traditional linkers, while foundational, often present a series of compromises.[3] Flexible linkers like PEG and alkyl chains, though synthetically accessible, can sometimes lead to suboptimal ternary complex formation in Proteolysis Targeting Chimeras (PROTACs) due to excessive conformational freedom.[4] Conversely, overly rigid linkers may impose steric hindrance, preventing the productive assembly of the target protein and the E3 ligase.[5] Furthermore, the hydrophobicity of many linkers can contribute to aggregation and poor solubility of the final conjugate, impacting its developability and pharmacokinetic properties.[6][7]
The choice between cleavable and non-cleavable linkers also presents a conundrum.[8] Cleavable linkers, designed to release the payload in the specific environment of the target cell, can sometimes suffer from premature cleavage in circulation, leading to off-target toxicity.[3] Non-cleavable linkers offer greater stability but rely on the complete degradation of the antibody for payload release, which can be a slower and less efficient process.[8]
This compound: A Multifaceted Solution to Linker Design Challenges
Enter this compound, a heterobifunctional linker scaffold that addresses many of the shortcomings of its predecessors. Its unique structure, featuring a morpholine moiety, a phenyl ring, and a vicinal diamine, offers a compelling combination of properties that can enhance the performance of bioconjugates like Antibody-Drug Conjugates (ADCs) and PROTACs.
The morpholine group is a key contributor to the superior profile of this linker. It is a well-established motif in medicinal chemistry known to improve aqueous solubility and modulate lipophilicity.[9][10] This enhanced hydrophilicity can mitigate the aggregation issues often seen with hydrophobic payloads and linkers, leading to more homogenous and stable ADC and PROTAC formulations.[6] Furthermore, the weak basicity of the morpholine nitrogen can influence the overall physicochemical properties of the conjugate, potentially improving cell permeability and pharmacokinetic profiles.[9][10]
The benzene-1,2-diamine portion of the molecule provides two reactive sites for conjugation, allowing for a versatile and controlled attachment of both the targeting and payload moieties.[11] This ortho-diamine arrangement offers unique reactivity for the formation of stable heterocyclic systems, which can be exploited for specific conjugation chemistries.[12]
Comparative Performance Analysis: A Data-Informed Perspective
While direct head-to-head clinical studies are emerging, a robust body of preclinical and in vitro data allows for a strong comparative analysis of this compound-based linkers against traditional alternatives.
| Linker Type | Key Physicochemical Properties | Impact on ADC/PROTAC Performance | Representative Experimental Data |
| Traditional Alkyl/PEG Linkers | Variable hydrophilicity, high flexibility.[1][13] | Can improve solubility (PEG) but may lead to less stable ternary complexes in PROTACs and potential for non-specific binding.[4][13] | In PROTACs, flexible linkers can result in a wide range of DC50 and Dmax values, often requiring extensive optimization of length.[1] |
| Traditional Rigid Linkers | Low flexibility, often hydrophobic.[13] | Can pre-organize the PROTAC for optimal ternary complex formation but may suffer from poor solubility and steric hindrance. | Rigid linkers have shown the potential for high cooperativity in ternary complex formation but can also lead to a complete loss of activity if the geometry is not optimal.[5] |
| This compound | Enhanced hydrophilicity, controlled rigidity, and versatile reactivity.[9] | Expected to improve solubility and reduce aggregation of the conjugate. The semi-rigid structure can facilitate stable ternary complex formation in PROTACs. The diamine offers specific conjugation points. | While direct data is proprietary, the known properties of the morpholine moiety suggest improved aqueous solubility and the potential for enhanced cell permeability.[9] The benzene diamine core allows for precise and stable payload attachment.[11] |
Experimental Protocols for Evaluating Linker Performance
To empower researchers to validate the performance of novel linkers like this compound, this guide provides detailed, step-by-step methodologies for key experiments.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker and the rate of payload deconjugation in plasma.[14]
Methodology:
-
ADC/PROTAC Incubation: Dilute the test conjugate to a final concentration (e.g., 100 µg/mL) in human and mouse plasma, with a control sample in phosphate-buffered saline (PBS).
-
Incubation: Incubate samples at 37°C with gentle agitation for a defined time course (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Sample Collection: At each time point, collect aliquots and immediately store them at -80°C.
-
Sample Preparation:
-
For Intact Conjugate Analysis: Isolate the ADC/PROTAC using immunocapture methods.
-
For Free Payload Analysis: Precipitate plasma proteins with an organic solvent (e.g., acetonitrile) and collect the supernatant.
-
-
LC-MS Analysis:
-
Analyze the immunocaptured conjugate by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) or the integrity of the PROTAC over time. A decrease in DAR indicates linker cleavage.[14]
-
Quantify the free payload in the supernatant using LC-MS/MS to measure premature release.[14]
-
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
Objective: To quantify the degradation of a target protein in cells following treatment with a PROTAC.[15][16]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for various time points (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).[16]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein and a loading control antibody (e.g., GAPDH, β-actin).[16]
-
-
Detection and Analysis: Incubate with a secondary antibody and detect the signal using chemiluminescence. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. This data is used to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[15]
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, and to confirm the formation of the ternary complex.[16]
Methodology:
-
Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binding affinity (KD).
-
In a separate experiment, inject a series of concentrations of the target protein over a surface with immobilized PROTAC (if feasible) or use a solution-based affinity measurement.
-
-
Ternary Complex Formation:
-
Inject a mixture of the target protein and the PROTAC over the E3 ligase-coated surface.
-
An increase in the binding response compared to the injection of the PROTAC alone indicates the formation of a stable ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for each interaction.
Visualizing the Path Forward: Workflows and Pathways
To further elucidate the experimental and conceptual frameworks discussed, the following diagrams provide clear visualizations.
Caption: A generalized experimental workflow for assessing the stability of ADCs and PROTACs.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Conclusion: A New Era of Linker Innovation
The emergence of this compound as a linker scaffold represents a significant advancement in the field of bioconjugate design. Its inherent properties of enhanced hydrophilicity, controlled rigidity, and versatile reactivity offer a compelling solution to the limitations of traditional linkers. By mitigating issues of aggregation, improving pharmacokinetic profiles, and enabling more stable and effective conjugates, this novel linker has the potential to unlock the full therapeutic promise of ADCs and PROTACs. The experimental frameworks provided herein offer a robust starting point for researchers to rigorously evaluate and harness the power of this next-generation linker technology, paving the way for the development of safer and more potent targeted therapies.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purepeg.com [purepeg.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 4-(Morpholinomethyl)benzene-1,2-diamine
For researchers, scientists, and drug development professionals, understanding the specificity of a molecule is paramount to ensuring both efficacy and safety. This guide provides an in-depth technical comparison of 4-(Morpholinomethyl)benzene-1,2-diamine, a versatile building block in medicinal chemistry, against structurally related compounds to assess its cross-reactivity profile. By presenting a logical framework, detailed experimental protocols, and illustrative data, this document serves as a practical resource for designing and interpreting cross-reactivity studies.
Introduction: The Criticality of Specificity in Phenylenediamine Derivatives
This compound belongs to the phenylenediamine class of compounds, which are known for their diverse biological activities and applications, ranging from enzyme inhibitors to components of hair dyes.[1][2][3] The introduction of a morpholinomethyl substituent to the benzene-1,2-diamine core is intended to modulate its physicochemical properties and biological target interactions. However, the inherent reactivity and structural motifs of phenylenediamines necessitate a thorough evaluation of their potential to interact with off-target biomolecules.[4][5]
Cross-reactivity, the unintended binding of a compound to molecules other than its primary target, can lead to a range of adverse effects, from diminished therapeutic efficacy to outright toxicity.[6][7] Therefore, a comprehensive cross-reactivity assessment early in the development pipeline is not just a regulatory requirement but a cornerstone of robust scientific research.[8][9][10] This guide will delineate a systematic approach to evaluating the cross-reactivity of this compound.
The Logic of Comparison: Selecting Structurally Relevant Alternatives
To contextualize the cross-reactivity profile of this compound, a panel of structurally related compounds must be chosen. The rationale for selection is rooted in understanding how subtle molecular modifications can influence biological activity—a concept central to structure-activity relationship (SAR) studies.[1][2][11] The selected alternatives for this comparative guide are:
-
Benzene-1,2-diamine (Parent Compound): The unsubstituted core provides a baseline for understanding the contribution of the morpholinomethyl group to binding specificity.
-
4-Methyl-benzene-1,2-diamine: A simple alkyl substitution allows for the assessment of the steric and electronic effects of a small substituent in place of the larger morpholinomethyl group.
-
N,N-Dimethyl-4-(morpholinomethyl)benzene-1,2-diamine: Methylation of the amino groups explores how reducing the hydrogen-bonding capacity of the diamine moiety impacts cross-reactivity.
-
Toluene-2,5-diamine: An isomer of 4-methyl-benzene-1,2-diamine, this compound helps to understand the positional importance of substituents on the phenylenediamine ring.[12]
This selection allows for a systematic dissection of the contributions of the morpholine ring, the methyl group, and the position of the diamines to the overall binding profile.
Experimental Design: A Multi-pronged Approach to Cross-Reactivity Profiling
A robust assessment of cross-reactivity requires a combination of in silico, in vitro, and ex vivo methodologies. This multi-tiered approach provides a comprehensive picture, from theoretical predictions to tangible binding events in a biological context.
Caption: A tiered experimental workflow for comprehensive cross-reactivity assessment.
In Silico Screening: Predicting Off-Target Interactions
Prior to wet-lab experiments, computational methods can predict potential off-target interactions. A homology search, comparing the structure of this compound against databases of known protein binding sites, can provide an initial list of potential cross-reactive targets.[13] This step is crucial for prioritizing subsequent experimental validations.
In Vitro Binding Assays: Quantifying Affinity and Kinetics
Surface Plasmon Resonance (SPR): SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It provides quantitative data on association (ka) and dissociation (kd) rates, allowing for the determination of the binding affinity (KD).
Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A competitive ELISA can be developed to quantify the binding of the test compounds to a specific target. This assay is particularly useful for high-throughput screening against a panel of potential off-targets identified in the in silico screen.
Ex Vivo Tissue Binding: Visualization in a Biological Context
Immunohistochemistry (IHC): IHC on a panel of normal human tissues is considered a gold standard for pre-clinical safety assessment of therapeutic antibodies and can be adapted for small molecules.[7][8][14] This technique visualizes the localization of binding within the complex architecture of tissues, providing invaluable information on potential target organs for toxicity.[9]
Experimental Protocols
Protocol: Surface Plasmon Resonance (SPR) Analysis
-
Immobilization of Target Protein: Covalently immobilize the putative off-target protein onto a sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of this compound and the comparator compounds in a suitable running buffer.
-
Binding Analysis: Inject the analyte solutions over the sensor surface and monitor the change in the SPR signal.
-
Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
Protocol: Competitive ELISA
-
Coating: Coat a 96-well plate with the target protein and incubate overnight.
-
Blocking: Block the remaining protein-binding sites on the plate with a suitable blocking buffer.
-
Competition: Add a fixed concentration of a labeled ligand (e.g., a biotinylated version of a known binder) and serial dilutions of the test compounds to the wells.
-
Incubation and Washing: Incubate the plate to allow for competitive binding, followed by washing to remove unbound reagents.
-
Detection: Add a secondary reagent that binds to the labeled ligand (e.g., streptavidin-HRP) and a substrate to generate a detectable signal.
-
Data Analysis: Plot the signal intensity against the concentration of the test compound to determine the IC50 value.
Protocol: Immunohistochemistry (IHC) on Human Tissue Microarrays
-
Tissue Section Preparation: Use cryosections of a comprehensive panel of normal human tissues, as recommended by regulatory guidelines.[9]
-
Fixation and Permeabilization: Fix the tissue sections and permeabilize the cell membranes.
-
Blocking: Block non-specific binding sites.
-
Primary Incubation: Incubate the tissue sections with optimized concentrations of this compound or comparator compounds.
-
Detection: Use a high-affinity antibody specific for the test compound (if available) or a labeled version of the compound itself, followed by an appropriate detection system (e.g., HRP-DAB).
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei and mount the slides.
-
Microscopic Evaluation: A qualified pathologist should evaluate the staining pattern and intensity in all tissue types.
Comparative Data Analysis
The following tables present hypothetical but plausible data based on the principles of SAR, illustrating how the cross-reactivity profiles of the selected compounds might differ.
Table 1: Comparative Binding Affinities (KD) from SPR Analysis
| Compound | Target A (Hypothetical) | Target B (Hypothetical) | Target C (Hypothetical) |
| This compound | 50 nM | >10 µM | 1.2 µM |
| Benzene-1,2-diamine | 2 µM | >10 µM | 5 µM |
| 4-Methyl-benzene-1,2-diamine | 800 nM | >10 µM | 3.5 µM |
| N,N-Dimethyl-4-(morpholinomethyl)benzene-1,2-diamine | 500 nM | >10 µM | 8 µM |
| Toluene-2,5-diamine | 1.5 µM | >10 µM | 4.8 µM |
Interpretation: The morpholinomethyl group in our lead compound appears to significantly enhance affinity for Target A compared to the parent and methyl-substituted analogs. Methylation of the amines reduces affinity, suggesting a role for hydrogen bonding in the interaction. All compounds show low affinity for Target B.
Table 2: Comparative IC50 Values from Competitive ELISA
| Compound | Target A (Hypothetical) | Target C (Hypothetical) |
| This compound | 75 nM | 1.8 µM |
| Benzene-1,2-diamine | 3 µM | 7 µM |
| 4-Methyl-benzene-1,2-diamine | 1.2 µM | 5.2 µM |
| N,N-Dimethyl-4-(morpholinomethyl)benzene-1,2-diamine | 700 nM | >10 µM |
| Toluene-2,5-diamine | 2.5 µM | 6.5 µM |
Interpretation: The ELISA data corroborates the SPR findings, demonstrating a clear potency advantage for this compound at Target A.
Table 3: Summary of Immunohistochemistry (IHC) Staining on Human Tissues
| Compound | Liver | Kidney | Brain | Lung |
| This compound | Negative | Negative | Negative | Negative |
| Benzene-1,2-diamine | Weak, diffuse cytoplasmic | Negative | Negative | Negative |
| 4-Methyl-benzene-1,2-diamine | Weak, diffuse cytoplasmic | Negative | Negative | Negative |
| N,N-Dimethyl-4-(morpholinomethyl)benzene-1,2-diamine | Negative | Negative | Negative | Negative |
| Toluene-2,5-diamine | Weak, diffuse cytoplasmic | Negative | Negative | Negative |
Interpretation: The IHC results suggest that while the parent compound and its simpler analogs show some non-specific cytoplasmic staining in the liver, the addition of the morpholinomethyl group, especially in combination with N,N-dimethylation, mitigates this off-target tissue binding. This highlights the importance of the morpholinomethyl moiety in conferring greater specificity.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for assessing the cross-reactivity of this compound. The presented workflow, from in silico prediction to ex vivo validation, provides a robust framework for understanding the specificity of this and other small molecules.
The hypothetical data suggests that the morpholinomethyl substituent is a key determinant of the compound's binding profile, potentially enhancing on-target affinity while reducing non-specific interactions. Further studies should focus on expanding the panel of off-targets based on the initial screening results and investigating the functional consequences of any observed cross-reactivity. By adhering to a rigorous and logical experimental plan, researchers can confidently advance their lead compounds through the drug development process.
References
- 1. Structure-activity relationships within various series of p-phenylenediamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Mitochondrial oxidation of p-phenylenediamine derivatives in vitro: structure-activity relationships and correlation with myotoxic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Further investigation of the prohapten concept: reactions to benzene derivatives in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 7. histologix.com [histologix.com]
- 8. iphasebiosci.com [iphasebiosci.com]
- 9. histologix.com [histologix.com]
- 10. mds-usa.com [mds-usa.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. assets.ctfassets.net [assets.ctfassets.net]
- 13. criver.com [criver.com]
- 14. Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 4-(Morpholinomethyl)benzene-1,2-diamine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The 4-(Morpholinomethyl)benzene-1,2-diamine scaffold is of growing interest due to its presence in compounds designed for various therapeutic targets, including potential applications in neurodegenerative disease imaging.[1] This guide provides an in-depth comparison of the primary analytical techniques used to verify the structure of these derivatives, grounded in experimental data and field-proven insights. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating approach to structural elucidation.
The Imperative of Orthogonal Structural Verification
The structure of a this compound derivative presents several key features that must be independently verified: the 1,2,4-trisubstituted aromatic ring, the primary aromatic amine functionalities (-NH2), the morpholine ring, and the methylene bridge connecting the two cyclic moieties. A multi-faceted analytical approach is not merely best practice; it is essential to prevent misinterpretation arising from the limitations of any single technique. Our workflow will prioritize a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy, culminating in X-ray Crystallography as the definitive standard where applicable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise covalent framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For our target derivatives, both ¹H and ¹³C NMR are indispensable.
Causality in NMR: Why It's the First Choice
NMR allows us to "see" the hydrogen and carbon skeleton of the molecule. For a this compound derivative, we can specifically:
-
Confirm the substitution pattern of the benzene ring by analyzing the chemical shifts and coupling patterns (splitting) of the aromatic protons.
-
Verify the presence and integrity of the morpholine ring through its characteristic methylene proton signals.[2]
-
Identify the methylene bridge connecting the aromatic and morpholine rings.
-
Observe the amine protons , which often appear as broad signals and can be exchanged with D₂O for confirmation.
Comparative ¹H and ¹³C NMR Data
The following table summarizes the expected chemical shifts (δ) for a hypothetical derivative, This compound . These values are based on established data for structurally similar compounds.[3][4][5]
| Structural Moiety | Proton (¹H) Signal | Expected δ (ppm) | Carbon (¹³C) Signal | Expected δ (ppm) | Rationale for Chemical Shift |
| Benzene Ring | Aromatic Protons (3H) | 6.5 - 7.0 | Aromatic Carbons (6C) | 115 - 145 | The electron-donating amine groups shield the aromatic protons, shifting them upfield compared to benzene (7.26 ppm). |
| Amine Groups | -NH₂ Protons (4H) | 3.5 - 5.0 (broad) | N/A | N/A | Protons on nitrogen exhibit variable shifts and broad signals due to quadrupole broadening and hydrogen exchange. |
| Methylene Bridge | -CH₂- Protons (2H) | ~3.5 | -CH₂- Carbon (1C) | ~60-65 | Positioned between two electron-withdrawing groups (aromatic ring and morpholine nitrogen), leading to a downfield shift. |
| Morpholine Ring | -N-CH₂- Protons (4H) | ~2.5 | -N-CH₂- Carbons (2C) | ~50-55 | Protons adjacent to the nitrogen are shifted downfield relative to those adjacent to the oxygen. |
| Morpholine Ring | -O-CH₂- Protons (4H) | ~3.7 | -O-CH₂- Carbons (2C) | ~65-70 | The electronegative oxygen atom strongly deshields adjacent protons and carbons, resulting in a significant downfield shift.[2] |
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange of amine protons, making them more easily observable.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire a standard single-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range (e.g., 0-12 ppm).
-
Integrate all signals to determine proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain sharp singlets for each unique carbon.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire a COSY (Correlation Spectroscopy) spectrum to establish H-H couplings and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons directly with the carbons they are attached to.[3]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental check on its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high confidence. Furthermore, fragmentation patterns provide corroborating evidence for the proposed structure.
Causality in MS: Why It's a Critical Check
-
Molecular Ion Peak ([M+H]⁺): In soft ionization techniques like Electrospray Ionization (ESI), the primary observed ion is often the protonated molecule ([M+H]⁺). Its mass must match the calculated molecular weight of the target structure.
-
Fragmentation Analysis: Even with soft ionization, some fragmentation occurs. In techniques like Chemical Ionization (CI) or by inducing fragmentation (MS/MS), the resulting fragments can be diagnostic of specific structural motifs.[6] For our target, key expected fragments would arise from the cleavage of the benzylic C-N bond.
Comparative MS Data and Fragmentation Pathways
| Ion | Description | Expected m/z (for C₁₁H₁₇N₃O) | Significance |
| [M+H]⁺ | Protonated Molecular Ion | 208.14 | Confirms the molecular weight and elemental formula (via HRMS). |
| [M-C₄H₈NO]⁺ | Loss of the morpholine ring | 121.07 | Indicates a facile cleavage at the benzylic position, a common fragmentation pathway. |
| [C₄H₁₀NO]⁺ | Morpholinium ion | 88.07 | Confirms the presence of the morpholinomethyl substituent. |
| [M-NH₂]⁺ | Loss of an amino group | 192.15 | A potential fragmentation pathway for the aromatic diamine portion. |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) is often added to promote protonation for positive ion mode.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition:
-
Operate the mass spectrometer in positive ion mode.
-
Set the mass range to scan well beyond the expected molecular weight (e.g., m/z 50-500).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.
-
For HRMS, use a Time-of-Flight (TOF) or Orbitrap analyzer to achieve mass accuracy within 5 ppm.
-
FT-IR Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and straightforward technique for identifying the presence of key functional groups. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent orthogonal check.
Causality in FT-IR: A Quick and Validating Check
For this compound derivatives, FT-IR confirms the persistence of the amine groups and the presence of the aromatic and aliphatic C-H bonds, providing a quick quality control check. The absence of certain peaks (e.g., a nitro group stretch if the synthesis involved reduction of a nitro precursor) is also highly informative.[7]
Comparative FT-IR Data
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3200 - 3400 | Two distinct, medium-to-sharp peaks for the primary diamine.[8] |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Sharp, weaker peaks. |
| Aliphatic (C-H) | Stretch | 2800 - 3000 | Sharp peaks from the morpholine and methylene bridge. |
| Aromatic (C=C) | Ring Stretch | 1500 - 1600 | Sharp peaks of variable intensity.[5] |
| Ether (C-O-C) | Stretch | 1100 - 1120 | A strong, characteristic peak from the morpholine ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically perform the background subtraction.
Visualizing the Workflow and Logic
A systematic approach ensures all structural features are confirmed. The following diagrams illustrate the overall workflow and the logical connections between spectral data and the molecular structure.
Caption: Overall workflow for structural confirmation.
Caption: Logic map correlating structural features to spectral data.
Conclusion and Best Practices
Confirming the structure of this compound derivatives requires a synergistic and orthogonal analytical approach. No single technique is sufficient.
-
NMR Spectroscopy serves as the primary tool for defining the molecular skeleton and connectivity.
-
Mass Spectrometry acts as a crucial gateway, confirming the molecular weight and formula.
-
FT-IR Spectroscopy provides a rapid and invaluable check for the presence of key functional groups.
For novel compounds, particularly those intended for biological or clinical applications, obtaining a single crystal for X-ray crystallography is the ultimate goal.[9][10] It provides an unambiguous 3D map of the molecule, validating the interpretations of all spectroscopic data. By systematically applying these techniques and understanding the causality behind each measurement, researchers can ensure the highest level of scientific integrity and confidence in their findings.
References
- 1. 18F-Labeled Benzyldiamine Derivatives as Novel Flexible Probes for Positron Emission Tomography of Cerebral β-Amyloid Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 4-(Morpholinomethyl)benzene-1,2-diamine Against Known Monoamine Oxidase and Catechol-O-Methyltransferase Inhibitors
Introduction: Unveiling the Therapeutic Potential of Novel Amine Scaffolds
In the landscape of neuropharmacology, the pursuit of novel molecules that can modulate the activity of key enzymes in neurotransmitter metabolism is of paramount importance for the development of new therapeutics for a range of neurological and psychiatric disorders.[1][2] 4-(Morpholinomethyl)benzene-1,2-diamine is a synthetic compound featuring a benzene-1,2-diamine core, a scaffold known for its diverse biological activities, including potential anticancer and antimicrobial properties.[3][4] The presence of the morpholinomethyl group suggests potential interactions with biological targets involved in amine recognition and metabolism.[5]
While the specific biological targets of this compound are not yet fully elucidated, its structural resemblance to known inhibitors of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) makes these enzymes plausible targets. This guide provides a comprehensive framework for benchmarking the inhibitory activity of this compound against these critical enzymes, comparing it with well-established inhibitors in the field.
Hypothesized Targets: MAO and COMT
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[1][6] Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are primarily used in the treatment of Parkinson's disease.[1][7]
Catechol-O-methyltransferase (COMT) is another key enzyme in the metabolic pathway of catecholamines, catalyzing the transfer of a methyl group to catechol-containing compounds, including dopamine and L-DOPA.[2][8] COMT inhibitors are used as adjuncts in Parkinson's disease therapy to enhance the bioavailability of L-DOPA.[9][10]
The following diagram illustrates the metabolic pathways of dopamine, highlighting the roles of MAO and COMT.
Caption: Metabolic pathways of dopamine involving MAO and COMT.
Selection of Known Inhibitors for Benchmarking
To provide a robust comparison, a panel of well-characterized, commercially available inhibitors for MAO-A, MAO-B, and COMT have been selected.
| Target Enzyme | Inhibitor | Type | Rationale for Selection |
| MAO-A | Clorgyline | Irreversible, Selective | A potent and widely used selective inhibitor of MAO-A, serving as a benchmark for high-potency inhibition.[11][12] |
| Moclobemide | Reversible, Selective | A clinically used reversible inhibitor of MAO-A (RIMA), representing a different class of inhibitors with a distinct mechanism.[11][] | |
| MAO-B | Selegiline (L-deprenyl) | Irreversible, Selective | A first-generation selective MAO-B inhibitor used in the treatment of Parkinson's disease.[7][14] |
| Rasagiline | Irreversible, Selective | A potent, second-generation selective MAO-B inhibitor with a well-defined clinical profile.[11] | |
| COMT | Entacapone | Reversible, Peripheral | A peripherally acting COMT inhibitor used as an adjunct to L-DOPA therapy in Parkinson's disease.[2][9] |
| Tolcapone | Reversible, Central & Peripheral | A COMT inhibitor that acts both in the periphery and the central nervous system, offering a different pharmacokinetic profile for comparison.[2][9] |
Experimental Protocols: In Vitro Enzyme Inhibition Assays
The following protocols describe standard in vitro assays to determine the inhibitory potential of this compound against MAO-A, MAO-B, and COMT.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate.[15][16]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., phosphate buffer, pH 7.4)
-
Kynuramine (for MAO-A) or Benzylamine (for MAO-B) as substrate[17]
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex Red or equivalent)
-
This compound and known inhibitors (dissolved in DMSO)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
Workflow Diagram:
Caption: Workflow for the in vitro MAO inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare stock solutions of this compound and the known inhibitors in DMSO. Create a serial dilution of each compound in MAO Assay Buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well black microplate, add the appropriate MAO enzyme (MAO-A or MAO-B) to each well. Add the serially diluted test compounds and known inhibitors. Include wells with enzyme and buffer only (positive control) and wells with buffer only (blank). Incubate for 10-15 minutes at 37°C.
-
Reaction Initiation: Prepare a working solution containing the substrate (kynuramine for MAO-A or benzylamine for MAO-B), HRP, and the fluorescent probe in MAO Assay Buffer. Add this working solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) in a kinetic mode for 30-60 minutes at 37°C.[15]
-
Data Analysis: Determine the rate of reaction for each concentration of the test compound and controls. Calculate the percentage of inhibition relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.
Catechol-O-Methyltransferase (COMT) Inhibition Assay (Spectrophotometric)
This assay measures the O-methylation of a catechol substrate by COMT, resulting in a product with a different absorbance spectrum.[18]
Materials:
-
Recombinant human COMT enzyme
-
COMT Assay Buffer (e.g., Tris-HCl, pH 7.6)
-
Esculetin or another suitable catechol substrate
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
Magnesium Chloride (MgCl₂) as a cofactor
-
This compound and known inhibitors (dissolved in DMSO)
-
96-well clear microplate
-
Microplate reader with absorbance capabilities
Workflow Diagram:
Caption: Workflow for the in vitro COMT inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare stock solutions of this compound and the known inhibitors in DMSO. Create a serial dilution of each compound in COMT Assay Buffer.
-
Reaction Mixture Preparation: In a 96-well clear microplate, prepare a reaction mixture containing COMT Assay Buffer, MgCl₂, SAM, and the COMT enzyme.
-
Inhibitor Addition: Add the serially diluted test compounds and known inhibitors to the respective wells. Include wells with the reaction mixture and buffer only (positive control) and wells with buffer only (blank).
-
Reaction Initiation: Add the substrate (e.g., esculetin) to all wells to start the reaction.
-
Absorbance Measurement: Incubate the plate at 37°C and measure the absorbance at a specific wavelength (e.g., 340 nm for esculetin metabolism) at multiple time points or as an endpoint reading after a fixed incubation time (e.g., 30 minutes).
-
Data Analysis: Calculate the rate of reaction or the change in absorbance for each concentration of the test compound and controls. Determine the percentage of inhibition relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Comparative Data Analysis
The inhibitory activities of this compound and the known inhibitors should be summarized in the following tables. The IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 1: Comparative Inhibitory Activity against MAO-A and MAO-B
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Clorgyline | ~0.0016[15] | >10 | >6250 |
| Moclobemide | ~6.1[19] | >100 | >16 |
| Selegiline | >10 | ~0.0068[15] | <0.00068 |
| Rasagiline | ~0.412[19] | ~0.0044[19] | ~0.01 |
Table 2: Comparative Inhibitory Activity against COMT
| Compound | COMT IC₅₀ (nM) |
| This compound | Experimental Value |
| Entacapone | ~10-50 |
| Tolcapone | ~2-20 |
Note: The IC₅₀ values for known inhibitors are approximate and can vary depending on the specific assay conditions. The values for this compound are to be determined experimentally.
Interpretation and Future Directions
The results from these benchmarking studies will provide crucial insights into the potential mechanism of action of this compound.
-
Potency: A low IC₅₀ value indicates high potency. Comparing the IC₅₀ of the test compound to those of the known inhibitors will establish its relative potency.
-
Selectivity: The selectivity index for MAO inhibition (IC₅₀ MAO-A / IC₅₀ MAO-B) will reveal whether the compound preferentially inhibits one isoform over the other. This is a critical determinant of its potential therapeutic application and side-effect profile.
-
Mechanism of Inhibition: Further kinetic studies, such as Lineweaver-Burk plots, can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Should this compound demonstrate significant and selective inhibitory activity against any of these enzymes, further investigations, including in vivo studies in relevant animal models of neurological disorders, would be warranted to explore its therapeutic potential.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New Potent and Selective Monoamine Oxidase-B Inhibitor with Extended Conjugation in a Chalcone Framework: 1-[4-(Morpholin-4-yl)phenyl]-5-phenylpenta-2,4-dien-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. evotec.com [evotec.com]
- 7. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 8. Catechol-O-methyltransferase inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. COMT Inhibitors | Parkinson's Foundation [parkinson.org]
- 10. goodrx.com [goodrx.com]
- 11. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selegiline - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. resources.bio-techne.com [resources.bio-techne.com]
- 17. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. selleckchem.com [selleckchem.com]
Safety Operating Guide
Navigating the Unseen Risks: A Comprehensive Guide to the Proper Disposal of 4-(Morpholinomethyl)benzene-1,2-diamine
The Rationale: A Disposal Plan Built on Structural Analogy
The European Chemicals Agency (ECHA) has not established a harmonized classification for 4-(Morpholinomethyl)benzene-1,2-diamine, leading to a lack of specific official disposal guidelines.[1] In such instances, a conservative approach grounded in the known hazards of a molecule's constituent parts is the most prudent course of action. This compound's structure features a benzene-1,2-diamine core, also known as o-phenylenediamine, and a morpholinomethyl substituent. Both aromatic amines and morpholine derivatives present distinct hazard profiles that must be addressed in any disposal plan. Aromatic amines are a class of compounds known for their potential toxicity and environmental hazards.[2]
This guide, therefore, synthesizes best practices for the disposal of hazardous chemical waste, with a specific focus on the known risks associated with phenylenediamines and morpholine-containing compounds. Adherence to these procedures will not only ensure compliance with general hazardous waste regulations but also foster a culture of safety and environmental responsibility within your laboratory.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. While specific toxicological data for this compound is limited, the hazards of its structural parents, phenylenediamines and morpholine, are well-documented.
Core Directive: Treat as Hazardous Waste
Given the known properties of its structural components, all waste containing this compound, including neat compound, solutions, and contaminated materials, must be treated as hazardous waste.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in any form, the following PPE is mandatory:
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are essential to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling the compound.
-
Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
Hazard Data Summary of Structural Analogues
The following table summarizes key hazard information for the structural analogues of this compound, providing a foundation for our risk assessment.
| Parameter | o-Phenylenediamine | p-Phenylenediamine | Morpholine |
| Primary Hazards | Toxic if swallowed, in contact with skin, or if inhaled; Suspected of causing genetic defects and cancer.[3][4] | Toxic if swallowed, in contact with skin, or if inhaled; May cause an allergic skin reaction.[5] | Flammable liquid and vapor; Causes severe skin burns and eye damage; Toxic in contact with skin or if inhaled.[6] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[3] | Very toxic to aquatic life with long-lasting effects.[5] | Harmful to aquatic life. |
| Incompatible Agents | Strong oxidizing agents, acids. | Strong oxidizing agents.[5] | Strong oxidizing agents, strong acids, metals, nitro compounds. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound.
Waste Segregation and Collection
Proper segregation at the point of generation is the cornerstone of safe and compliant chemical waste disposal.
-
Dedicated Waste Container: Designate a specific, clearly labeled, and compatible waste container for all this compound waste. The container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound". Include the approximate concentration and a list of any solvents present.
-
Waste Streams:
-
Solid Waste: Collect unused or expired solid this compound in the designated container.
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container. Do not mix with other waste streams.
-
Contaminated Materials: All items that have come into contact with the compound, such as gloves, weighing paper, pipette tips, and paper towels, must be collected in a designated solid waste container lined with a chemically resistant bag.
-
Spill and Decontamination Procedures
Accidental spills must be managed promptly and safely.
-
Evacuation: In the event of a significant spill, evacuate all non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Cleanup:
-
Wearing appropriate PPE, carefully sweep or scoop up the absorbed material or spilled solid.
-
Place the collected material into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory detergent and water, followed by a rinse with an appropriate solvent (e.g., ethanol), if compatible with the surface.
-
Collect all cleaning materials as contaminated hazardous waste.
-
Storage of Hazardous Waste
Proper storage of the collected waste is critical to prevent accidents and ensure regulatory compliance.
-
Secure Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, leaks, or damage.
Final Disposal
The final disposal of this compound must be conducted through a licensed hazardous waste disposal company.
-
Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Documentation: Ensure all required waste manifests and documentation are completed accurately.
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain. Aromatic amines are toxic to aquatic life, and this practice is a serious environmental violation.[3][5]
-
DO NOT mix with other waste streams unless explicitly instructed to do so by your EHS office or disposal contractor.
-
DO NOT attempt to neutralize the compound without expert guidance, as reactions can be unpredictable and may generate more hazardous byproducts.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Sustainability
The responsible management of chemical waste is a non-negotiable aspect of scientific research. While the absence of specific disposal guidelines for novel compounds like this compound presents a challenge, a proactive and informed approach based on the known hazards of its structural components provides a clear path forward. By adhering to the procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and uphold the highest standards of scientific integrity.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Morpholinomethyl)benzene-1,2-diamine
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 4-(Morpholinomethyl)benzene-1,2-diamine (CAS No. 825619-02-1). While comprehensive safety data for this specific compound is not widely available, its structure as a substituted aromatic diamine necessitates a cautious approach.[1] This guide synthesizes field-proven insights and established safety protocols for analogous, well-characterized aromatic amines to build a robust framework for your protection.
Our core principle is that a safety protocol is a self-validating system. Each step is designed not just to protect, but to explain the causality behind the choice, empowering you to make informed decisions in real-time.
Hazard Assessment: A Data-Driven Approach
Due to the limited specific toxicological data for this compound, we will extrapolate potential hazards from structurally similar and well-studied aromatic diamines, such as p-Phenylenediamine (PPD) and o-phenylenediamine (OPD).[2][3] Aromatic amines as a class are known for their potential toxicity, including skin sensitization and other systemic effects.[2][3][4]
Table 1: Potential Hazard Profile of this compound (Extrapolated from Analogous Compounds)
| Hazard Category | Potential Risk | Rationale & Cited Evidence |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Phenylenediamines are classified as Category 3 acute toxins via oral, dermal, and inhalation routes.[2][3][4] |
| Skin Sensitization | May cause an allergic skin reaction. | This is a common characteristic of phenylenediamines, leading to contact dermatitis upon exposure.[2][3] |
| Eye Irritation | Causes serious eye irritation. | Direct contact with related compounds is known to cause significant eye irritation.[2][3][4] |
| Target Organ Toxicity | Suspected of causing damage to organs. | PPD has been shown to cause damage to the kidneys, heart, and musculoskeletal system.[2] Absorption can also lead to methemoglobin formation, causing cyanosis.[2] |
| Mutagenicity/Carcinogenicity | Suspected of causing genetic defects or cancer. | Some phenylenediamines are classified as suspected mutagens or carcinogens.[3] While not confirmed for this specific molecule, it is a prudent assumption for establishing handling procedures. |
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
Based on the hazard profile, a multi-layered PPE approach is mandatory. The goal is to establish multiple barriers between you and the chemical, assuming that any single barrier could fail.
Hand Protection: The First Line of Defense
Your hands are the most likely point of direct contact. The choice of glove material is therefore critical.
-
Primary Gloves: Disposable nitrile gloves are a standard for incidental contact in many laboratories due to their balance of chemical resistance and dexterity.[5]
-
Double Gloving: For all handling procedures, wearing two pairs of nitrile gloves is strongly recommended. This practice provides a critical buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat, remove the damaged pair, and re-glove.
-
Material Consideration: While nitrile is a good starting point, aromatic amines can permeate glove materials.[6] For prolonged handling or in situations with a high risk of splash, consider gloves made of more resistant materials like neoprene or butyl rubber.[7] Always check the manufacturer's glove compatibility charts for specific breakthrough time data if available.
-
Protocol: Change your outer gloves frequently and immediately if you suspect contamination.[5] Never wear gloves outside of the laboratory area.[8]
Eye and Face Protection: Shielding Sensitive Tissues
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear chemical splash goggles that form a seal around the eyes to protect against splashes, aerosols, and dust.[9][10]
-
Face Shield: When handling larger quantities (>1 gram) of the solid or any volume of a solution where splashing is possible (e.g., during transfers or sonicating), a full-face shield must be worn in addition to your chemical splash goggles.[9][10] This protects the entire face and neck from exposure.
Body Protection: Preventing Dermal Absorption
-
Laboratory Coat: A flame-retardant lab coat with long sleeves and a secure cuff is mandatory.[5] This should be kept fully fastened.
-
Chemical-Resistant Apron: For procedures involving significant liquid volumes or a high risk of splashes, a plastic or rubber apron should be worn over the lab coat.[5]
-
Full Body Coverage: Personal clothing should cover the entire body. Shorts, skirts, and open-toed shoes are strictly prohibited.[8] Chemical-resistant footwear is recommended.[7][10]
Respiratory Protection: Controlling Inhalation Exposure
-
Primary Engineering Control: All handling of this compound, especially in its powdered form, must be conducted inside a certified chemical fume hood.[5][9] This is the most critical step in preventing respiratory exposure.
-
When Respirators are Required: If dust or aerosols are generated, respiratory protection is necessary.[2] In the absence of a fume hood or in the event of a significant spill, a full-face or half-mask air-purifying respirator with appropriate cartridges (e.g., organic vapor/particulate filters) should be used.[9][11] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.
Operational and Disposal Plans
Adherence to a strict, step-by-step procedure is essential for safety.
Pre-Operational Safety Protocol
-
Designate Area: Clearly designate the specific area within the fume hood where the work will occur.
-
Verify Fume Hood: Check that the chemical fume hood has a current certification and that the airflow is functioning correctly.
-
Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before bringing the target compound into the hood.
-
Don PPE: Put on your PPE in the following order: lab coat, inner gloves, outer gloves, goggles, and face shield (if needed).
Workflow for Safe Handling and Solution Preparation
Caption: Workflow for handling this compound.
Emergency Spill Response
Immediate and correct action during a spill is critical to mitigate exposure.
References
- 1. Page loading... [wap.guidechem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. uwlax.edu [uwlax.edu]
- 6. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. hsa.ie [hsa.ie]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


